Technical Documentation Center

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glutamic Acid Analog

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents with enhanced specificity and efficacy has led medicinal chemists to explore beyond the traditional "flat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with enhanced specificity and efficacy has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic compounds. Three-dimensional molecular architectures offer a promising avenue for developing drug candidates with improved pharmacological profiles. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent rigidity and ability to present functional groups in well-defined spatial orientations. This guide provides a comprehensive overview of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid, a unique and conformationally restricted analog of glutamic acid, highlighting its structure, properties, and potential applications in drug discovery.

The Spiro[3.3]heptane Scaffold: A Primer on Three-Dimensionality in Drug Design

The spiro[3.3]heptane core, characterized by two cyclobutane rings sharing a single carbon atom, offers a rigid framework that is increasingly recognized as a valuable building block in medicinal chemistry.[1] Unlike flexible aliphatic chains or planar aromatic rings, the spiro[3.3]heptane scaffold "locks" substituents into specific spatial arrangements. This conformational restriction can be highly advantageous in drug design for several reasons:

  • Enhanced Receptor Specificity: By presenting pharmacophoric groups in a pre-organized conformation, spirocyclic molecules can exhibit higher affinity and selectivity for their biological targets.

  • Improved Pharmacokinetic Properties: The introduction of sp³-rich scaffolds can lead to improved solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter counterparts.

  • Exploration of Novel Chemical Space: Spirocyclic compounds provide access to a vast and underexplored area of chemical space, increasing the probability of identifying novel drug candidates.[2]

The spiro[3.3]heptane framework, in particular, has been explored as a surrogate for commonly used cyclic structures like cyclohexane, offering distinct spatial arrangements of functional groups.[3]

Unveiling the Structure of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a non-proteinogenic amino acid that incorporates the rigid spiro[3.3]heptane skeleton. Its structure is characterized by a central spiro carbon atom connecting two four-membered rings. One cyclobutane ring is substituted with both an amino group and a carboxylic acid group at the 2-position, while the other ring bears a carboxylic acid group at the 6-position.

Stereochemistry and Conformational Analysis

The puckered nature of the cyclobutane rings in the spiro[3.3]heptane system introduces significant conformational constraints.[4] The stereochemistry of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid is of paramount importance as the spatial orientation of the amino and carboxylic acid groups dictates its interaction with biological targets. Due to the presence of chiral centers, this molecule can exist as multiple stereoisomers. The synthesis of specific stereoisomers, such as the (R)- and (S)-enantiomers, has been reported, allowing for the detailed investigation of their biological activities.[5] The rigid scaffold ensures that the relative positions of the functional groups are well-defined, making it an excellent tool for probing the topology of receptor binding sites.[5]

Physicochemical Properties: A Tabular Overview

The physicochemical properties of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₉H₁₃NO₄[6]
Molecular Weight 199.21 g/mol [6]
CAS Number 1138480-96-2[6]
Appearance Crystalline solidInferred from similar compounds
Purity 97%[6]
Storage Room Temperature[6]

It is important to note that some properties, such as melting point and solubility, may vary depending on the specific stereoisomer and the salt form of the compound.

Synthesis of a Conformationally Restricted Glutamate Analog

The synthesis of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid and its analogs is a multi-step process that requires careful control of stereochemistry. While a detailed, step-by-step protocol is proprietary to various research groups and suppliers, the general synthetic strategy often involves the construction of the spiro[3.3]heptane core followed by the introduction of the amino and carboxylic acid functionalities.

One reported approach involves the design of a library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton.[5] This allows for the systematic exploration of the conformational requirements of glutamate receptors. The synthesis of related azaspiro[3.3]heptane derivatives has also been described, which can serve as valuable intermediates or analogs.[7][8]

A generalized workflow for the synthesis of such conformationally restricted amino acids is depicted below.

G cluster_0 Synthetic Workflow Start Starting Materials (e.g., cyclobutane derivatives) Step1 Construction of Spiro[3.3]heptane Core Start->Step1 Ring formation reactions Step2 Functional Group Introduction (e.g., amination, carboxylation) Step1->Step2 Multi-step functionalization Step3 Stereoselective Separation/Purification Step2->Step3 Chromatographic techniques Final 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid Step3->Final

Caption: Generalized synthetic workflow for 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid.

Applications in Drug Discovery and Chemical Biology

The primary application of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid lies in its use as a conformationally restricted analog of glutamic acid. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological disorders.

Probing Glutamate Receptor Topologies

Due to its rigid structure, 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid and its stereoisomers can be used to probe the specific conformational requirements of different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors).[5] By systematically testing the binding and activity of each stereoisomer, researchers can gain valuable insights into the three-dimensional structure of the receptor's binding pocket. This information is critical for the rational design of selective agonists or antagonists.

A Scaffold for Novel Therapeutics

Beyond its role as a research tool, the spiro[3.3]heptane scaffold itself is a promising starting point for the development of novel therapeutics. The unique three-dimensional arrangement of functional groups can be exploited to design molecules with improved drug-like properties. The amino acid functionality of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid also provides a handle for further chemical modification and incorporation into larger molecules or peptide mimics. The development of functionalized 2-azaspiro[3.3]heptane derivatives further expands the utility of this scaffold in drug design.[9]

The logical relationship for its application in drug discovery can be visualized as follows:

G cluster_0 Drug Discovery Application Logic Molecule 2-Aminospiro[3.3]heptane- 2,6-dicarboxylic acid Property Conformationally Restricted Glutamate Analog Molecule->Property Application1 Probing Receptor Topologies Property->Application1 Application2 Scaffold for Novel Therapeutics Property->Application2 Outcome Development of Selective and Efficacious Drugs Application1->Outcome Application2->Outcome

Caption: Application logic of the title compound in drug discovery.

Conclusion and Future Perspectives

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid represents a significant advancement in the field of medicinal chemistry, offering a powerful tool for the study of glutamate receptors and a versatile scaffold for the design of novel therapeutics. Its rigid, three-dimensional structure provides a level of conformational control that is not achievable with more traditional, flexible molecules. As the demand for drugs with improved specificity and fewer off-target effects continues to grow, the exploration of novel chemical space through scaffolds like spiro[3.3]heptane will undoubtedly play a crucial role in the future of drug discovery. Further research into the synthesis of diverse derivatives and their biological evaluation will continue to unlock the full potential of this fascinating molecule.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry - Organic Letters - Figshare. Available from: [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed. Available from: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available from: [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry. Available from: [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters. Available from: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester - Google Patents. Available from:

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. Available from: [Link]

Sources

Exploratory

A Technical Guide to 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glycine Analog for Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over molecular conformation and vectoral presentation of functional groups is paramount. 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over molecular conformation and vectoral presentation of functional groups is paramount. 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid, a unique conformationally restricted amino acid, has emerged as a compelling building block for the design of sophisticated therapeutics. Its rigid spirocyclic core, composed of two fused cyclobutane rings, imparts a high degree of three-dimensionality, offering a strategic advantage in the design of potent and selective ligands. This guide provides an in-depth exploration of the fundamental properties, synthesis, and burgeoning applications of this novel amino acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a non-proteinogenic amino acid characterized by a spiro[3.3]heptane framework. This structural motif is of significant interest as it serves as a bioisostere for commonly used cyclic structures, such as the phenyl ring, while providing a distinct three-dimensional geometry.[1][2]

Physicochemical Properties

A comprehensive understanding of the molecule's fundamental properties is the bedrock of its application in drug design.

PropertyValueSource
IUPAC Name 2-aminospiro[3.3]heptane-2,6-dicarboxylic acidAdvanced ChemBlocks[3]
CAS Number 1138480-96-2Advanced ChemBlocks[3]
Molecular Formula C₉H₁₃NO₄Advanced ChemBlocks[3]
Molecular Weight 199.21 g/mol Advanced ChemBlocks[3]
Purity Typically ≥97%Advanced ChemBlocks[3]

A related, non-aminated analog, spiro[3.3]heptane-2,6-dicarboxylic acid, possesses a CAS number of 3057-91-8 and a molecular weight of 184.191 g/mol .[4][5][6][7]

The Spirocyclic Advantage in Drug Design

The incorporation of spirocyclic scaffolds, such as the spiro[3.3]heptane core, into drug candidates offers several distinct advantages over more traditional, often "flat," molecular architectures.[8] These benefits are rooted in the inherent three-dimensionality of the spirocyclic system.

  • Conformational Rigidity: The fused cyclobutane rings of the spiro[3.3]heptane system significantly restrict bond rotation. This "freezing" of the molecular conformation reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and biological activity.[9]

  • Novel Chemical Space: Spirocyclic compounds occupy a unique region of chemical space, offering opportunities for the development of novel intellectual property.[8]

  • Improved Physicochemical Properties: The introduction of spirocyclic moieties can lead to improved drug-like properties, including solubility and metabolic stability.

A Workflow for Incorporating Spirocyclic Amino Acids

The decision to incorporate a conformationally restricted amino acid like 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid into a drug discovery pipeline follows a logical progression.

G A Target Identification & Validation B Lead Compound Identification (e.g., Peptide) A->B C Pharmacophore Modeling & Conformational Analysis B->C D Identification of Flexible Regions in Lead C->D E Hypothesize Bioactive Conformation D->E F Selection of Rigid Scaffold (e.g., Spiro[3.3]heptane) E->F Match vectors G Synthesis of Spirocyclic Analog F->G H In Vitro & In Vivo Testing G->H I Structure-Activity Relationship (SAR) Studies H->I I->C Iterative Refinement

Caption: A generalized workflow for the rational incorporation of spirocyclic amino acids in lead optimization.

Synthesis and Chemical Reactivity

For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been achieved through the reductive amination of a suitable aldehyde followed by cyclization.[11] The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has also been reported, employing subsequent ring closures of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.[10]

The amino and carboxylic acid functionalities of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid allow for its incorporation into peptides and other molecules using standard peptide coupling and protection/deprotection chemistries. The development of Fmoc-protected bis-amino acids has facilitated the automated synthesis of highly functionalized "spiroligomers".[14]

Applications in Medicinal Chemistry

The unique structural features of 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives make them valuable tools in several areas of drug discovery.

Peptidomimetics and Constrained Peptides

A primary application of this amino acid is in the design of peptidomimetics. By replacing a native amino acid in a peptide sequence with a conformationally restricted analog, it is possible to lock the peptide into a specific bioactive conformation. This can lead to increased receptor selectivity and improved metabolic stability. The study of sugar amino acids in cyclic peptides has demonstrated the utility of conformational constraints in defining novel turn structures.[15]

Probing Protein-Protein Interactions

The defined three-dimensional structure of spirocyclic scaffolds is well-suited for targeting the large and often shallow surfaces involved in protein-protein interactions.[8]

Analogs of Neurotransmitters

The rigid scaffold of spirocyclic amino acids makes them excellent candidates for the design of analogs of neurotransmitters like glutamate and GABA.[9][16] By mimicking the bioactive conformation of these neurotransmitters, it is possible to design potent and selective agonists or antagonists for their receptors.

Experimental Protocols: A General Approach to Conformational Analysis

The conformational preferences of novel spirocyclic amino acids are typically elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed sample of the spirocyclic amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensities of the cross-peaks provide crucial distance constraints for determining the three-dimensional structure.[17]

  • Data Analysis: The coupling constants and NOE/ROE intensities are used to deduce the preferred conformation of the spirocyclic core.

Computational Modeling
  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFFs) to identify low-energy conformers.

  • Quantum Mechanics Optimization: Re-optimize the low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more accurate geometries and relative energies.[9]

  • NMR Parameter Calculation: Calculate NMR parameters (e.g., chemical shifts, coupling constants) for the optimized conformers and compare them with the experimental data to validate the predicted structures.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Exp_NMR NMR Spectroscopy (NOESY/ROESY) Exp_Data Distance & Angle Constraints Exp_NMR->Exp_Data Validation Structure Validation & Refinement Exp_Data->Validation Comp_Search Conformational Search Comp_QM DFT Optimization Comp_Search->Comp_QM Comp_NMR_Calc NMR Parameter Calculation Comp_QM->Comp_NMR_Calc Comp_NMR_Calc->Validation

Caption: A workflow illustrating the synergy between experimental NMR and computational modeling for conformational analysis.

Conclusion

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid represents a valuable and underexplored building block for contemporary drug discovery. Its inherent conformational rigidity and novel three-dimensional architecture provide a powerful platform for designing molecules with enhanced potency, selectivity, and drug-like properties. As synthetic methodologies for accessing such complex spirocyclic systems become more robust, the application of this and related constrained amino acids is poised to expand, offering new solutions to challenging therapeutic targets.

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. 2010 Jul;39(2):515-21. Available at: [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications. 2023 Apr 17;14(1):2183. Available at: [Link]

  • spiro[3.3]heptane-2, 6-dicarboxylic acid, min 97%, 1 gram. Lab Supplies. Available at: [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry. 2022 May 2;87(10):6569-6576. Available at: [Link]

  • Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society. 2003 Aug 8;125(35):10557-65. Available at: [Link]

  • Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836. PubChem. Available at: [Link]

  • spiro[3.3]heptane-2,6-dicarboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters. 2008 Aug 21;10(16):3547-50. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Figshare. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

Sources

Foundational

Synthesis Pathway and Discovery of 2-Aminospiroheptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glutamate Analog

Synthesis Pathway and Discovery of 2-Aminospiro[1]heptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glutamate Analog Introduction: The Need for 3D Conformational Restriction In the realm of neuropharmacology a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway and Discovery of 2-Aminospiro[1]heptane-2,6-dicarboxylic Acid: A Conformationally Restricted Glutamate Analog

Introduction: The Need for 3D Conformational Restriction

In the realm of neuropharmacology and drug design, glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, activating both ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). A persistent challenge in probing the distinct topologies of these receptor binding pockets is the inherent flexibility of the natural glutamate backbone.

To map these receptors with high precision, researchers must deploy conformationally restricted analogs. The discovery and synthesis of 2-aminospiro[1]heptane-2,6-dicarboxylic acid (CAS: 1138480-96-2) marked a significant breakthrough in this field. Pioneered by researchers at Enamine and the Taras Shevchenko National University of Kyiv, the spiro[1]heptane scaffold serves as a rigid, three-dimensional bioisostere of benzene. By fixing the aminocarboxylate moiety and the distal carboxylic group in a highly specific spatial orientation, this scaffold allows application scientists to probe receptor topologies that are inaccessible to flexible or flat 2D analogs.

Rational Design and Structural Topologies

The spiro[1]heptane core is uniquely suited for drug discovery due to its non-coplanar exit vectors and favorable physicochemical properties (e.g., improved aqueous solubility and reduced metabolic liabilities compared to flat aromatic rings). Depending on the substitution pattern, multiple topological isomers of the glutamic acid analog can be generated.

The 2,6-disubstituted pattern (Topology A) was the first to be successfully synthesized[2], followed by an exhaustive stereochemical journey to complete the library of all possible isomers (Topologies B, C, and D)[3].

Quantitative Comparison of Spirocyclic Topologies

The table below summarizes the key synthetic strategies and outcomes for the various topological isomers developed around this scaffold.

Structural TopologySubstitution PatternKey Synthetic IntermediateChiral Auxiliary UsedDiastereoselectivity
Topology A 2,6-disubstituted6-oxospiro[1]heptane-2-carboxylate(R)-α-phenylglycinolHigh
Topology B 1,6-disubstituted8-oxadispiro[2.0.3.1]octaneEllman's sulfinamideModerate
Topology C 6-amino-1,6-dicarboxyDichloroketene cycloadductEllman's sulfinamideModerate
Topology D 1,5-disubstitutedMeinwald oxirane productEllman's sulfinamideLow

Retrosynthetic Analysis & Scaffold Assembly

The causality behind the synthetic design is rooted in the need to construct a highly strained, yet stable, spirocyclic core before installing the sensitive amino acid functionality.

For the 2,6-disubstituted target, the retrosynthetic disconnection relies on a late-stage Asymmetric Strecker Reaction to install the α-amino acid moiety. The required ketone intermediate, 6-oxospiro[1]heptane-2-carboxylic acid, is assembled via a double malonate alkylation strategy[4]. This approach is favored because it utilizes readily available 1,3-bis-electrophiles and ensures the thermodynamic stability of the resulting four-membered rings.

Retrosynthesis Target 2-Aminospiro[3.3]heptane- 2,6-dicarboxylic acid Aminonitrile Chiral α-Aminonitrile Intermediate Target->Aminonitrile Hydrolysis (6M HCl) Ketone 6-Oxospiro[3.3]heptane- 2-carboxylic acid ester Aminonitrile->Ketone Asymmetric Strecker (Chiral Auxiliary + CN⁻) Precursor 1,3-Bis-electrophile & Malonate Derivative Ketone->Precursor Double Malonate Alkylation

Retrosynthetic disconnection of 2-aminospiro[1]heptane-2,6-dicarboxylic acid.

Asymmetric Synthesis via Modified Strecker Reaction

To achieve the enantiopure (R)- and (S)- isomers of 2-aminospiro[1]heptane-2,6-dicarboxylic acid, a diastereoselective Strecker reaction is employed. The logic here is highly deterministic: by condensing the spirocyclic ketone with a chiral amine auxiliary—such as (R)-α-phenylglycinol or tert-butanesulfinamide (Ellman's auxiliary)—the resulting imine presents a sterically shielded face. When the cyanide nucleophile attacks, it is directed to the less hindered trajectory, establishing the new stereocenter with predictable stereocontrol[4].

Experimental Workflow & Self-Validating Protocol

The following protocol outlines the synthesis and validation checkpoints for isolating the target amino acid[5].

Workflow Step1 Imine Formation (Ketone + Auxiliary) Step2 Cyanation (TMSCN or NaCN) Step1->Step2 Step3 Diastereomer Separation Step2->Step3 Step4 Acidic Hydrolysis (6M HCl, Reflux) Step3->Step4 Step5 Ion-Exchange Purification Step4->Step5

Step-by-step workflow for the asymmetric synthesis and isolation of the target amino acid.

Step 1: Imine Condensation

  • Procedure: Dissolve the 6-oxospiro[1]heptane-2-carboxylate intermediate and the chiral auxiliary (e.g., Ellman's sulfinamide) in anhydrous THF. Add a Lewis acid catalyst (such as Ti(OEt)₄) to drive the dehydration.

  • Validation Checkpoint: Monitor the reaction via ¹³C NMR. The disappearance of the ketone carbonyl resonance (~210 ppm) and the appearance of the imine carbon (~170 ppm) validates complete conversion.

Step 2: Diastereoselective Cyanation

  • Procedure: Cool the mixture to -78 °C and slowly add trimethylsilyl cyanide (TMSCN) or a phase-transferred NaCN source. The low temperature maximizes the kinetic stereocontrol of the nucleophilic attack.

  • Validation Checkpoint: TLC analysis will reveal the formation of two diastereomeric α-aminonitriles.

Step 3: Chromatographic Separation & Stereochemical Assignment

  • Procedure: Separate the resulting diastereomers using silica gel column chromatography.

  • Validation Checkpoint: The absolute configuration of the separated isomers must be rigorously confirmed using ¹H-¹H NOESY NMR spectroscopy and, ideally, single-crystal X-ray diffraction[3].

Step 4: Global Deprotection and Hydrolysis

  • Procedure: Dissolve the purified α-aminonitrile in 6 M aqueous HCl and reflux for 4 hours.

  • Causality: The harsh acidic conditions act as a highly efficient global deprotection step. It simultaneously hydrolyzes the nitrile to a carboxylic acid, cleaves the ester protecting group on the distal carboxylate, and removes the chiral auxiliary, yielding the crude amino acid hydrochloride salt[5].

Step 5: Ion-Exchange Purification

  • Procedure: Basify the aqueous solution to pH 11 using 20% NaOH, then load onto an Amberlite IR-120 Plus ion-exchange resin. Elute the column with 7% aqueous NH₃. Evaporate the eluate in vacuo to yield the pure zwitterionic (2R,4R,6R)- or (2S,4S,6S)-2-aminospiro[1]heptane-2,6-dicarboxylic acid[5].

Conclusion

The synthesis of 2-aminospiro[1]heptane-2,6-dicarboxylic acid exemplifies the intersection of advanced stereoselective synthesis and rational drug design. By leveraging the rigid spiro[1]heptane scaffold and the robust asymmetric Strecker reaction, application scientists can generate highly specific, 3D-restricted probes. These molecules are indispensable for elucidating the complex topologies of glutamate receptors, paving the way for the development of novel, highly selective neurotherapeutics.

References

  • Synthesis of conformationally restricted glutamic acid analogs based on the spiro[1]heptane scaffold. Tetrahedron: Asymmetry. 6

  • A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry. 3

  • A stereochemical journey around spirocyclic glutamic acid analogs (PMC Full Text / Experimental Details). National Institutes of Health (NIH).4

Sources

Exploratory

Bioisosteric Replacement Strategies Using 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid: A Technical Whitepaper

Executive Summary Modern medicinal chemistry is undergoing a paradigm shift known as the "escape from flatland," transitioning from planar, sp²-hybridized aromatic rings to three-dimensional, C(sp³)-rich scaffolds[1]. Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift known as the "escape from flatland," transitioning from planar, sp²-hybridized aromatic rings to three-dimensional, C(sp³)-rich scaffolds[1]. Among these, the spiro[3.3]heptane core has emerged as a premier bioisostere for meta- and para-substituted benzenes[2]. This whitepaper provides an in-depth technical analysis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid , a highly specialized, conformationally restricted analog of glutamic acid. By locking the pharmacophore into a rigid 3D architecture, this molecule serves as a critical tool for probing glutamate receptor topologies and optimizing the physicochemical profiles of drug candidates[3].

Structural Rationale: The Geometry of Spirocyclic Bioisosteres

The fundamental advantage of the spiro[3.3]heptane scaffold lies in its orthogonal geometry. Composed of two cyclobutane rings sharing a single spiro-carbon, the system projects its substituents into distinct, non-coplanar vectors[2].

When functionalized as 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid, the molecule mimics the spatial arrangement of glutamic acid (or α-aminoadipic acid) but eliminates the entropic penalty associated with the flexible aliphatic chain of the natural amino acid[3].

Causality of Design: Why use a spirocyclic core instead of a simple cycloalkane? A single cyclobutane or cyclopentane ring still allows for significant ring-puckering and pseudo-rotation. The spiro-fusion introduces immense steric strain that rigidifies the entire framework. Consequently, the distance between the α-amino acid moiety at position 2 and the distal carboxylate at position 6 is permanently fixed. This allows researchers to synthesize specific stereoisomers that act as "molecular keys," mapping the exact spatial requirements of the binding pockets in metabotropic (mGluR) and ionotropic (NMDAR, AMPAR) glutamate receptors[4].

Synthetic Workflow and Mechanistic Protocols

Synthesizing highly substituted spiro[3.3]heptanes presents significant steric and electronic challenges. The following self-validating protocol outlines the divergent synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid, emphasizing the causality behind each reagent choice[3].

G N1 Starting Material: Cyclobutanone Derivative N2 Tebbe Olefination (Titanium-based) N1->N2 N3 Exocyclic Alkene Intermediate N2->N3 Overcomes steric hindrance N4 [2+2] Dichloroketene Addition N3->N4 N5 Spiro[3.3]heptane Ketone Core N4->N5 Forms 2nd cyclobutane ring N6 Modified Strecker Rxn (Ellman's Sulfinamide) N5->N6 N7 Chiral Aminonitrile Intermediate N6->N7 Induces diastereoselectivity N8 Acidic Hydrolysis & Ion-Exchange N7->N8 N9 2-Aminospiro[3.3]heptane- 2,6-dicarboxylic acid N8->N9 Yields final bioisostere

Synthetic workflow for 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid via Tebbe olefination.

Step-by-Step Experimental Methodology:
  • Step 1: Olefination via Tebbe Reagent

    • Protocol: An O-silylated 2-(hydroxymethyl)cyclobutanone derivative is treated with the Tebbe reagent (μ-chloro-μ-methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum) in toluene/THF at -40 °C, gradually warming to room temperature[3].

    • Causality: Standard Wittig olefination fails entirely on this substrate. The steric bulk of the adjacent substituents and the inherent ring strain of the cyclobutanone prevent the formation of the bulky oxaphosphetane intermediate[3]. The Tebbe reagent, being more nucleophilic and featuring a highly compact transition state, successfully yields the exocyclic alkene.

  • Step 2: Spirocyclization

    • Protocol: The exocyclic alkene undergoes a [2+2] cycloaddition with dichloroketene (generated in situ from trichloroacetyl chloride and zinc dust). Subsequent reductive dechlorination using zinc in acetic acid yields the spiro[3.3]heptane ketone core[3].

    • Causality: This stepwise approach ensures regioselective formation of the second cyclobutane ring, establishing the 2,6-substitution pattern required for the glutamic acid bioisostere.

  • Step 3: Asymmetric Strecker Reaction (Self-Validating Step)

    • Protocol: The spirocyclic ketone is condensed with Ellman's chiral sulfinamide ((R)- or (S)-tert-butanesulfinamide) in the presence of Ti(OEt)₄, followed by the addition of a cyanide source (e.g., diethylaluminum cyanide)[3].

    • Causality & Validation: Controlling stereochemistry at a highly congested spiro-center is notoriously difficult. Ellman's sulfinamide is chosen because it provides superior facial selectivity compared to traditional auxiliaries like (R)-α-phenylglycinol. Furthermore, this step is a self-validating system: it produces stable diastereomers that can be cleanly separated via silica gel chromatography. The absolute configuration of the isolated intermediates can be unambiguously confirmed by X-ray crystallography prior to the final deprotection[3].

  • Step 4: Hydrolysis and Purification

    • Protocol: The isolated chiral aminonitrile is dissolved in 6 M aqueous HCl and refluxed for 4 hours to simultaneously hydrolyze the nitrile to a carboxylic acid, cleave the ester at position 6, and remove the chiral sulfinamide auxiliary. The aqueous layer is washed with dichloromethane, basified, and purified via Amberlite IR-120 Plus ion-exchange chromatography (eluting with 7% aqueous NH₃) to yield the pure 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid[3].

Quantitative Data: Bioisosteric Profiling

Replacing a planar aromatic ring (e.g., 2-aminoterephthalic acid) with the spiro[3.3]heptane core results in profound improvements in the molecule's physicochemical properties. The table below summarizes the theoretical and empirical shifts observed when transitioning from a 2D to a 3D architecture[1][4].

Physicochemical Property2-Aminoterephthalic Acid (Planar Isostere)2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid (3D Bioisostere)
Fraction of sp³ Carbons (Fsp³) 0.001.00
3D Architecture Planar (Coplanar exit vectors)Orthogonal (Non-coplanar exit vectors)
Aqueous Solubility (LogS) Lower (Prone to strong π-π stacking)Higher (Disrupted crystal lattice packing)
Conformational State Rigid (2D plane)Rigid (3D locked conformation)
Metabolic Liability High (Susceptible to aromatic oxidation)Low (Stable C-C sp³ bonds resist CYP450 oxidation)

Conclusion

The utilization of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid represents a masterclass in modern bioisosteric design. By leveraging the immense steric strain and orthogonal geometry of the spiro[3.3]heptane core, researchers can effectively "freeze" the glutamic acid pharmacophore in 3D space[3][5]. The rigorous synthetic protocols—specifically the strategic use of Tebbe olefination and Ellman's sulfinamide—ensure high stereochemical fidelity. Ultimately, this scaffold not only serves as an invaluable probe for receptor topology but also exemplifies the physicochemical benefits of the C(sp³)-rich "escape from flatland" strategy in drug development[1][4].

References

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Source: colab.ws.
  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Source: researchgate.net.
  • Title: A stereochemical journey around spirocyclic glutamic acid analogs. Source: nih.gov.
  • Title: Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Source: rsc.org.
  • Title: Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. Source: researchgate.net.
  • Title: Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold - Enamine. Source: enamine.net.

Sources

Protocols & Analytical Methods

Method

High-Performance Rigid Linker Technologies: 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid in Targeted Therapeutics

Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), linker chemistry is no longer viewed as merely a passive tether. Hist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), linker chemistry is no longer viewed as merely a passive tether. Historically, flexible polyethylene glycol (PEG) or alkyl chains were utilized to bridge the Protein of Interest (POI) ligand and the E3 ligase recruiter. However, as an Application Scientist, I frequently observe that these highly flexible linkers incur a massive entropic penalty during the formation of the ternary complex, leading to suboptimal pharmacokinetics (PK) and poor target degradation.

The transition to conformationally restricted scaffolds, specifically 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid , represents a paradigm shift in rational drug design.

The Causality of Spirocyclic Superiority
  • Entropic Pre-organization: The spiro[3.3]heptane core provides a rigid, linear-like exit vector. By locking the PROTAC into a pre-organized bioactive conformation, we lower the energy barrier required for ternary complexation. Recent developments in SMARCA2/4 degraders heavily rely on spiro[3.3]heptane motifs to maintain this critical rigidity[1].

  • Metabolic Shielding: Flexible aliphatic chains are highly susceptible to oxidative metabolism (e.g., via CYP450 enzymes). Spirocycles act as highly stable bioisosteres for piperidine and benzene rings, effectively circumventing these metabolic liabilities and extending intracellular half-life[2][3].

  • Orthogonal Valency for DACs: The unique structure of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid provides three distinct conjugation vectors (a C2-amine, a C2-carboxyl, and a C6-carboxyl). This enables the construction of multi-arm Degrader-Antibody Conjugates (DACs) , fixing the relative directionality between the targeting moieties while providing a dedicated handle for antibody attachment[4].

G POI Protein of Interest (Target) Ternary Ternary Complex (Low Entropic Penalty) POI->Ternary Binds PROTAC Spirocyclic Linker (Conformationally Rigid) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->Ternary Recruits Ub Ubiquitination & Degradation Ternary->Ub Catalyzes

Fig 1. Rigid spirocyclic linkers pre-organize the PROTAC, driving efficient ternary complexation.

Physicochemical Profiling: PEG vs. Spiro[3.3]heptane

To justify the integration of this rigid scaffold into your pipeline, we must look at the quantitative biophysical improvements. Table 1 summarizes the comparative advantages of spirocyclic linkers over traditional PEG4 linkers.

Table 1: Comparative Physicochemical Data of Linker Modalities

ParameterTraditional PEG4 Linker2-Aminospiro[3.3]heptane LinkerMechanistic Implication
Conformational States >10,000 (Highly flexible)<10 (Highly restricted)Reduces entropic penalty during ternary complex formation.
Aqueous Solubility (LogS) High (-2.0 to -3.0)Moderate to High (-2.5 to -3.5)Maintains drug-like solubility without the hygroscopic nature of PEG.
Metabolic Stability (T1/2) ~45 minutes (in human liver microsomes)>120 minutesSpirocyclic core resists oxidative cleavage[2].
Ternary Cooperativity ( α ) 0.8 - 1.2 (Neutral/Negative)2.5 - 5.0 (Highly Positive)Rigid vector forces favorable protein-protein interactions (PPI)[5].
Conjugation Orthogonality Bifunctional (Linear)Trifunctional (Branched)Enables synthesis of advanced DACs and multi-specifics[4].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints. A protocol is only scientifically sound if it can dynamically prove its own success at each step.

Protocol A: Orthogonal Assembly of a Degrader-Antibody Conjugate (DAC) Payload

This workflow utilizes a differentially protected scaffold: 2-(Fmoc-amino)spiro[3.3]heptane-2-carboxylic acid-6-tert-butyl ester .

DAC_Workflow Scaffold Differentially Protected Spiro[3.3]heptane Step1 Step 1: C2-Carboxyl Coupling (Attach Target Ligand) Scaffold->Step1 HATU/DIPEA Step2 Step 2: C6-Carboxyl Deprotection & E3 Ligand Coupling Step1->Step2 TFA, then EDC/NHS Step3 Step 3: C2-Amino Deprotection (Attach Cleavable ADC Linker) Step2->Step3 Piperidine, then Linker Step4 Step 4: Bioconjugation (Cys-Maleimide to mAb) Step3->Step4 TCEP reduction

Fig 2. Orthogonal synthetic workflow for assembling a Degrader-Antibody Conjugate (DAC).

Step-by-Step Methodology:

  • C2-Carboxyl Activation & Target Ligand Coupling:

    • Dissolve the protected spiro-scaffold (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

    • Add the amine-functionalized Target Ligand (1.1 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform LC-MS. Proceed only if the intermediate mass [M+H]+ constitutes >95% of the Total Ion Chromatogram (TIC).

  • C6-tert-Butyl Ester Deprotection & E3 Ligand Coupling:

    • Treat the intermediate with 20% TFA in DCM for 1 hour to reveal the C6-carboxylic acid. Remove solvent under vacuum.

    • Re-dissolve in DMF, activate with EDC/NHS (1.5 eq), and add the amine-functionalized E3 Ligand (e.g., VHL or CRBN recruiter)[5].

    • Validation Checkpoint 2: Purify via preparative HPLC. The dual-ligand PROTAC intermediate must show >98% purity by UV (254 nm).

  • C2-Amino Deprotection & ADC Linker Attachment:

    • Treat the purified intermediate with 20% piperidine in DMF for 30 minutes to remove the Fmoc group, revealing the C2-primary amine.

    • Couple a maleimide-functionalized cleavable linker (e.g., mc-vc-PAB-PNP) to the free amine.

    • Validation Checkpoint 3: Confirm the presence of the intact maleimide ring via NMR (singlet at ~6.7 ppm). If the ring has opened, the batch must be discarded as it will fail bioconjugation.

  • Antibody Bioconjugation:

    • Reduce the interchain disulfides of the monoclonal antibody (mAb) using TCEP (2.5 eq per mAb) in PBS (pH 7.4) for 2 hours at 37°C.

    • Add the synthesized DAC payload (Step 3) at a 6:1 molar ratio to the mAb. Incubate for 1 hour at 4°C.

    • Validation Checkpoint 4: Perform Hydrophobic Interaction Chromatography (HIC). Calculate the Drug-to-Antibody Ratio (DAR). A successful conjugation will yield a DAR of 3.5 - 4.2.

Protocol B: Biophysical Validation of Ternary Complex via SPR

To prove that the spirocyclic linker reduces the entropic penalty, we must calculate the cooperativity factor ( α ) using Surface Plasmon Resonance (SPR).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Binary Affinity ( Kd,binary​ ): Inject the spirocyclic PROTAC across the chip at varying concentrations (1 nM to 1 µM). Fit the steady-state binding curves to a 1:1 Langmuir model to determine Kd,binary​ .

  • Ternary Affinity ( Kd,ternary​ ): Pre-incubate the PROTAC with a saturating concentration of the Target Protein (POI). Inject this complex across the E3-immobilized chip. Fit the data to determine Kd,ternary​ .

  • Causality Calculation & Validation:

    • Calculate cooperativity: α=Kd,binary​/Kd,ternary​ .

    • Validation Checkpoint: An α>1.5 proves positive cooperativity, validating that the rigid spiro[3.3]heptane linker successfully pre-organizes the complex. If α<1 , the rigid vector is causing a steric clash between the POI and E3 ligase, and the linker length/attachment point must be redesigned.

References

  • Protein degradation compounds and methods of use.
  • Plk1 degradation-inducing compounds for degrader-antibody conjugate.
  • A patent review of von Hippel-Lindau (VHL)
  • Spirocyclic Benzene Bioisostere. Enamine.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.

Sources

Application

NMR characterization techniques for 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid derivatives

Application Note: Advanced NMR Characterization Protocols for 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives Introduction & Rationale Spiro[3.3]heptane derivatives have emerged as premier saturated bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Characterization Protocols for 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives

Introduction & Rationale

Spiro[3.3]heptane derivatives have emerged as premier saturated bioisosteres for benzene and heteroaromatic rings in modern drug discovery. By imparting three-dimensionality ( sp3 character) while maintaining a rigid, linear exit-vector geometry, these scaffolds dramatically improve physicochemical properties such as aqueous solubility and lipophilicity (logD) without compromising [1]. Among these, 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid (CAS 1138480-96-2) represents a highly functionalized, zwitterionic building block.

The dual functionalization at C2 (an alpha-amino acid motif) and C6 (a carboxylic acid) introduces complex stereochemical and conformational dynamics. This application note details a comprehensive, self-validating NMR methodology to unambiguously assign the carbon backbone, differentiate diastereotopic protons, and elucidate the relative stereochemistry of these puckered spirocyclic systems.

Structural & Conformational Dynamics (The "Why")

To accurately assign NMR spectra, one must first understand the physical reality of the spiro[3.3]heptane core.

  • Ring Puckering Causality: Cyclobutane rings do not exist as flat squares; they adopt a puckered "butterfly" conformation to relieve torsional strain between eclipsing protons. Because the barrier to ring inversion is low, the rings rapidly flip at room temperature. Consequently, the observed NMR signals represent a time-averaged conformation, but the relative stereochemistry (cis/trans relationships) remains fixed and dictates the magnetic environment.

  • The Spiro Center (C4) Effects: The central spiro carbon forces the two cyclobutane rings into perfectly orthogonal planes. This unique geometry results in highly specific ( 1JCC​ ) and heavily deshields the C4 carbon, pushing its chemical shift to the 25–30 ppm range[2].

  • Long-Range Coupling: The rigid architecture facilitates diagnostic long-range W-couplings ( 4JHH​≈1−3 Hz) across the rings, which serve as intrinsic markers for ring integrity.

Experimental Protocols: A Self-Validating Workflow

Because 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid is a zwitterion, solvent selection and pH control are the most critical steps to ensure a reliable analytical system.

Step 1: Sample Preparation & State Locking
  • Solvent Choice: Dissolve 15–20 mg of the analyte in 600 µL of Deuterium Oxide ( D2​O ).

  • pH Control (Causality): Add a phosphate buffer to lock the pD at ~7.4. Alternatively, use DMSO- d6​ with 1% Trifluoroacetic acid (TFA- d ). Why? Locking the protonation state prevents chemical exchange line-broadening, which would otherwise obscure critical 3J vicinal and 4J long-range coupling constants.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400/600 MHz): Acquire with a standard 30° pulse, 64 scans, and a relaxation delay (d1) of 2.0 s.

  • 13 C{ 1 H} NMR (100/150 MHz): Acquire with 1024 scans. Causality: The spiro carbon (C4) and quaternary carbonyls have long T1​ relaxation times due to the lack of directly attached protons. Increase the d1 delay to 3.0 s to ensure accurate signal detection.

Step 3: 2D Heteronuclear Correlation (The Self-Validating Step)
  • HSQC: Use multiplicity-edited HSQC to immediately differentiate the four CH2​ groups (C1, C3, C5, C7) from the single CH group (C6).

  • HMBC: Set the long-range coupling delay to optimize for nJCH​=8 Hz. Self-Validation: The intact spiro linkage is validated only if cross-peaks are observed between the protons of Ring A (H1/H3) and the carbons of Ring B (C5/C7) via the C4 spiro center.

Step 4: Stereochemical Elucidation
  • NOESY/ROESY: Acquire a 2D NOESY with a mixing time of 300–500 ms. For mid-sized molecules where the NOE might cross zero, a ROESY experiment (mixing time 200 ms, continuous wave spin-lock) is preferred to guarantee positive cross-peaks.

NMR_Workflow A Sample Prep (D2O/Buffer, pD 7.4) B 1D NMR (1H, 13C, DEPT) A->B C 2D HSQC & COSY (Direct Connectivity) B->C D 2D HMBC (Spiro Core Validation) C->D E 2D NOESY/ROESY (Stereo Elucidation) D->E

Figure 1: Sequential NMR workflow for the characterization of spirocyclic bioisosteres.

Data Presentation & Quantitative Analysis

The breaking of symmetry by the C2 and C6 substituents renders the protons on the cyclobutane rings diastereotopic. The geminal protons (e.g., H1a and H1b) will exhibit large 2J couplings, while vicinal protons will show complex multiplets due to the puckered conformation.

Table 1: Expected NMR Spectral Assignments for 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid ( D2​O , pD 7.4, 400 MHz)

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling (Hz)Key HMBC Correlations ( 2J , 3J )
C2 58.5 (Cq)--C1, C3, C4, C2-COOH
C6 33.2 (CH)3.15quintet, 3J≈8.5 C5, C7, C4, C6-COOH
C4 (Spiro) 28.0 (Cq)--H1, H3, H5, H7
C1 / C3 42.1 ( CH2​ )2.65 (H1a/H3a)2.40 (H1b/H3b)d, 2J≈11.0 d, 2J≈11.0 C2, C4, C5/C7, C2-COOH
C5 / C7 38.4 ( CH2​ )2.50 (H5a/H7a)2.25 (H5b/H7b)ddd, 2J≈11.0,3J≈8.5 C6, C4, C1/C3, C6-COOH
C2-COOH 176.2 (Cq)--H1, H3
C6-COOH 180.1 (Cq)--H5, H7, H6

(Note: Exact chemical shifts will vary slightly based on exact pH/pD and concentration due to the zwitterionic equilibrium).

Stereochemical Logic and NOESY Interpretation

The most critical phase of the analysis is determining the relative configuration of the C2 and C6 substituents. Because the spiro[3.3]heptane core is , desymmetrization leads to distinct spatial relationships[3].

  • The Causality of NOE in Orthogonal Rings: The distance between the protons on Ring A (H1/H3) and Ring B (H5/H7) is fixed by the spiro center. NOE cross-peaks will only be observed between protons that reside on the "inside" of the orthogonal V-shape formed by the two rings.

  • Interpretation Logic: By irradiating the H6 methine proton, one can identify which protons on C5/C7 are syn to it. Subsequently, mapping the NOE from these specific C5/C7 protons across the spiro center to the C1/C3 protons reveals whether the C2-amino group is cis or trans relative to the C6-carboxyl group.

Stereo_Logic Start Irradiate H6 Methine (NOESY/ROESY) Step1 Identify H5a/H7a (Syn to H6) Identify H5b/H7b (Anti to H6) Start->Step1 Step2 Observe Inter-ring NOE across Spiro C4 Step1->Step2 Branch1 NOE to H1a/H3a (Syn to C2-NH2) Step2->Branch1 Strong NOE Branch2 NOE to H1b/H3b (Syn to C2-COOH) Step2->Branch2 Strong NOE Result1 Cis-Isomer Confirmed Branch1->Result1 Result2 Trans-Isomer Confirmed Branch2->Result2

Figure 2: Logic tree for elucidating the relative stereochemistry of spiro[3.3]heptanes.

References

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 2024, 63, e202316557. URL:[Link]

  • Krivdin, L. B., et al. "Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 7--spiroalkanes." Magnetic Resonance in Chemistry, 2004, 42(6), 500-511. URL:[Link]

  • Liao, G., et al. "Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization." Journal of the American Chemical Society, 2026 (Advanced Publication). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid in organic solvents

Technical Support Center: Solubility Solutions for Novel Spirocyclic Amino Acids Topic: Improving the Solubility of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid in Organic Solvents Document ID: TSC-SA-2026-001 Prepared...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Google logo

Technical Support Center: Solubility Solutions for Novel Spirocyclic Amino Acids

Topic: Improving the Solubility of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid in Organic Solvents

Document ID: TSC-SA-2026-001

Prepared by: Senior Application Scientist, Chemical Synthesis Division

For: Researchers, scientists, and drug development professionals

Introduction

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for dissolving 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid (CAS 1138480-96-2) in organic solvents.[1] Due to its unique structure—a rigid spirocyclic core combined with zwitterionic functional groups (two carboxylic acids and one amine)—this compound presents significant solubility challenges that can impede reaction progress, purification, and formulation development.[2][3] This document explains the underlying chemical principles and provides validated protocols to overcome these issues.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the solubilization of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid.

Issue 1: The compound does not dissolve in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Acetonitrile).

  • Plausible Cause: The primary reason for insolubility is the compound's zwitterionic nature. In the solid state, the acidic carboxyl groups (-COOH) and the basic amino group (-NH2) form strong intermolecular ionic bonds and hydrogen bonds. This creates a stable, salt-like crystal lattice that low-to-moderately polar organic solvents cannot disrupt effectively. The molecule is essentially "locked" in a high-energy crystal form, making it insoluble in nonpolar solvents and only sparingly soluble in polar aprotic solvents.[3]

  • Proposed Solution: To achieve solubility, you must disrupt this zwitterionic interaction. This can be accomplished through two primary strategies: pH modification or chemical derivatization.

Issue 2: The compound precipitates out of solution when a co-solvent is added.

  • Plausible Cause: This often occurs when a non-polar co-solvent is added to a polar solution where the compound was initially dissolved (e.g., adding hexane to a DMSO solution). The addition of the non-polar solvent drastically lowers the overall polarity of the solvent system, reducing its ability to solvate the polar, charged groups of the molecule.[4][5] This forces the compound out of solution.

  • Proposed Solution: When using co-solvents, it is critical to titrate the second solvent in slowly while observing for any signs of precipitation. Sonication can help maintain homogeneity.[6] If precipitation occurs, you may need to select a co-solvent system with a polarity closer to the initial solvent or consider one of the derivatization strategies outlined below.

Part 2: Frequently Asked Questions (FAQs) & Step-by-Step Protocols

Q1: Why is this specific molecule so difficult to dissolve in organic solvents?

The difficulty arises from its hybrid structure. The spiro[3.3]heptane core is rigid and non-polar, while the amino and dicarboxylic acid functional groups are highly polar and capable of forming a zwitterion.[2][3] This internal salt formation leads to strong intermolecular forces, high melting points, and solubility characteristics more akin to inorganic salts than typical organic molecules. It is largely insoluble in nonpolar solvents and has limited solubility in many polar organic solvents.[3][7]

Q2: How does adjusting the pH help with solubility?

Adjusting the pH breaks the zwitterionic character by protonating or deprotonating the functional groups.[8][9][10]

  • Acidic Conditions: Adding a non-aqueous acid (like HCl in dioxane) will protonate the carboxylate groups (-COO⁻ to -COOH). This eliminates the negative charge, breaking the ionic bond. The molecule now behaves as an amine salt, which is often more soluble in polar protic solvents like methanol or ethanol.

  • Basic Conditions: Adding a non-aqueous base (like tetrabutylammonium hydroxide) will deprotonate the ammonium group (-NH₃⁺ to -NH₂) and the carboxylic acid groups. This results in a dicarboxylate salt, which may be soluble in highly polar aprotic solvents like DMSO or DMF.

The choice between acidic or basic conditions depends on the requirements of your subsequent reaction steps.

Q3: What is the most reliable strategy if pH adjustment is not compatible with my experiment?

Chemical derivatization is the most robust alternative. By masking the polar functional groups, you fundamentally change the molecule's properties from a polar, salt-like compound to a more "greasy," non-polar one that is readily soluble in a wide range of organic solvents.[11][12]

Experimental Protocols & Methodologies

Protocol 1: Solubility Enhancement via pH Modification (Acidic)

This protocol aims to protonate the carboxylate groups to break the zwitterionic interaction.

  • Preparation: To a vial containing your 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid, add a minimal amount of a polar protic solvent such as methanol.

  • Acidification: While stirring, add a solution of 4M HCl in 1,4-dioxane dropwise.

  • Observation: Continue adding the acid solution until the solid material fully dissolves. Sonication may aid dissolution.[6]

  • Validation: The resulting solution contains the hydrochloride salt of the amine. This solution can often be used directly in subsequent reactions. Be aware that the presence of acid may affect downstream steps.

Protocol 2: Solubility Enhancement via Derivatization (Esterification)

This is the most effective method for achieving high solubility in common organic solvents like DCM or THF. The protocol converts the polar carboxylic acids into non-polar esters.

  • Suspension: Suspend 1 equivalent of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid in methanol (or ethanol for ethyl esters).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2.5 to 3.0 equivalents of thionyl chloride (SOCl₂) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until the reaction mixture becomes a clear, homogeneous solution.

  • Workup: Cool the solution and remove the solvent under reduced pressure. The resulting solid will be the hydrochloride salt of the dimethyl (or diethyl) ester.

  • Neutralization & Extraction: Dissolve the crude salt in water and neutralize with a base like sodium bicarbonate. Extract the free-base ester into an organic solvent such as ethyl acetate or dichloromethane.

  • Validation: The resulting ester derivative should be readily soluble in a wide range of organic solvents. Confirm the structure via NMR or Mass Spectrometry.

Data Summary & Visualization

Table 1: Expected Solubility Outcomes for 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid

MethodForm of CompoundExpected Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)Expected Solubility in Moderately Polar Solvents (e.g., DCM, THF, EtOAc)Expected Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF)
None (Native Form) ZwitterionInsolubleVery Poor / InsolublePoor to Moderate
pH Adjustment (Acidic) Amine Hydrochloride SaltInsolublePoorModerate to Good (in protic co-solvents)
Derivatization (Ester) Neutral Organic MoleculePoor to ModerateGood to ExcellentExcellent

Diagram 1: Decision Workflow for Solubilization

This diagram outlines the logical steps a researcher should take when deciding on a solubilization strategy.

G cluster_0 Decision Process Start Start: Insoluble Compound CheckCompat Is pH modification compatible with subsequent steps? Start->CheckCompat AcidBase Use Acid/Base to Disrupt Zwitterion (Protocol 1) CheckCompat->AcidBase  Yes Derivatize Derivatize Functional Groups (Protocol 2) CheckCompat->Derivatize  No Soluble Compound Solubilized AcidBase->Soluble Derivatize->Soluble

Caption: Decision workflow for selecting a solubilization method.

Diagram 2: Principle of Derivatization for Solubility Enhancement

This diagram illustrates how converting carboxylic acids to esters masks polarity.

G cluster_0 Before Derivatization (Poor Solubility) cluster_1 After Derivatization (Good Solubility) Zwitterion -OOC Spiro-NH3+ COO- Zwitterion:f0->Zwitterion:f2 Zwitterion:f1->Zwitterion:f0 Process Esterification (e.g., MeOH, SOCl2) Zwitterion_desc Highly Polar Strong Intermolecular Forces Insoluble in Organic Solvents Ester MeOOC Spiro-NH2 COOMe Ester_desc Non-Polar / Lipophilic Weak Intermolecular Forces Soluble in Organic Solvents

Caption: Masking polar groups via esterification to increase solubility.

References

  • Vertex AI Search Result. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data.
  • JPT Peptide Technologies. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Kravtsova, A. A., Skuredina, A. A., Malyshev, A. S., Le-Deygen, I. M., Kudryashova, E. V., & Budynina, E. M. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.
  • PharmaBlock. (n.d.). Spirocyclic Pyrrolidines in Drug Discovery.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Various Authors. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. Quora.
  • Lim, Y. H., Tan, Y. L., & Chan, S. Y. (2022).
  • Advanced ChemBlocks. (2026, March 12). 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid 97% | CAS.
  • Zhan, W., Wang, T., & Li, S. F. (2000). Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. PubMed.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • Aitipamula, S., & Chow, P. S. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
  • Waters Corporation. (n.d.).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Zhang, X., Han, B., Hou, Z., Zhang, J., Liu, Z., Jiang, T., He, J., & Li, H. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. PubMed.
  • Zhang, X., Han, B., Hou, Z., Zhang, J., Liu, Z., Jiang, T., He, J., & Li, H. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • van der Wielen, L. A. M. (2018).
  • Silalahi, J., & Banjarnahor, S. D. (2022).
  • Abraham, M. H., Acree, W. E., Jr., & Leo, A. J. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega.
  • LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Chemistry LibreTexts.
  • Nakazawa, S., Murata, M., Takayama, T., & Nishitani, A. (2017). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing).
  • Sigma-Aldrich. (n.d.). spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8.
  • Lee, J., Lee, J. H., Kim, M., & Kim, J. (1989, December 9).
  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836.
  • Chemicalbook. (2025, August 14). 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | 1211526-53-2.
  • Various Authors. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid.

Sources

Optimization

Technical Support Center: High-Yield Purification of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid

Welcome to the Technical Support Center. The synthesis of sp³-rich scaffolds like spiro[3.3]heptanes is a critical frontier in developing saturated bioisosteres for drug discovery[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of sp³-rich scaffolds like spiro[3.3]heptanes is a critical frontier in developing saturated bioisosteres for drug discovery[1]. However, isolating highly polar, rigid zwitterions such as 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid presents unique purification challenges. Standard silica gel chromatography is largely ineffective due to irreversible chemisorption.

This guide provides validated, self-validating methodologies and troubleshooting steps to help researchers achieve >98% purity while maximizing yield.

Process Visualization: Purification Workflow

G A Crude Acidic Hydrolysate B pH Adjustment (pH 1.5-2.0) A->B C Amberlite IR-120 Cation-Exchange B->C D Deionized Water Wash C->D Removes Salts E 7% NH3(aq) Elution C->E F Vacuum Concentration E->F G Isoelectric Crystallization F->G H Pure Target Compound (>98%) G->H

Workflow for the isolation of zwitterionic spirocyclic amino acids.

Section 1: Validated Purification Methodologies
Protocol 1: Cation-Exchange Chromatography (Desalting & Primary Isolation)

Mechanistic Rationale: The crude hydrolysate contains the target amino acid, inorganic salts, and organic byproducts. By utilizing a strongly acidic cation-exchange resin ([2]), we exploit the pH-dependent charge state of the molecule.

Step-by-Step Procedure:

  • Resin Activation: Wash the Amberlite IR-120 Plus resin with 1M HCl to ensure full conversion to the H⁺ form. Follow with copious deionized water until the effluent is strictly pH neutral.

  • Sample Loading (Critical Step): Adjust the crude aqueous hydrolysate to pH 1.5–2.0 using dilute HCl.

    • Causality: At this pH, both carboxylate groups are neutral, and the primary amine is protonated (cationic). This ensures quantitative electrostatic binding to the sulfonic acid groups of the resin.

  • Washing: Wash the column with 3–5 column volumes (CV) of deionized water.

    • Self-Validation: Monitor the effluent with a few drops of 0.1M AgNO₃. Continue washing until no white AgCl precipitate forms, validating the complete removal of chloride salts and neutral organic impurities.

  • Elution: Elute the target compound using 7% aqueous NH₃[2].

    • Causality: The ammonia deprotonates the amine, converting the molecule to its neutral zwitterionic state, which has no affinity for the cation resin and elutes readily.

  • Concentration: Concentrate the eluate in vacuo. Because ammonia and water are volatile, this step leaves no residual inorganic salts behind.

Protocol 2: Isoelectric Crystallization (Polishing)

Mechanistic Rationale: The rigid spiro[3.3]heptane core limits conformational flexibility, which can hinder crystallization compared to linear amino acids. Precipitation at the exact isoelectric point (pI) minimizes solubility and forces the compound out of solution.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude zwitterion from Protocol 1 in a minimum volume of HPLC-grade water.

  • pI Adjustment: Adjust the solution to the calculated pI (approx. pH 3.2) using trace amounts of dilute acetic acid or ammonia.

  • Anti-Solvent Addition: Slowly add cold absolute ethanol at a 1:4 (Water:EtOH) ratio while stirring vigorously to drop the dielectric constant of the medium.

  • Harvesting: Chill the suspension at 4°C for 12 hours to maximize crystal yield. Filter, wash with cold ethanol, and dry under high vacuum.

Section 2: Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for the purification workflow to ensure maximum recovery and purity.

ParameterOptimal ConditionMechanistic RationaleExpected Recovery
Resin Type Amberlite IR-120 (H⁺ form)Sulfonic acid groups bind protonated amines strongly.N/A
Loading pH 1.5 – 2.0Ensures complete protonation of the amine and carboxylates.>99% binding
Eluent 7% NH₃ (aq)Deprotonates amine to neutral zwitterion; volatile for easy removal.95–98%
Crystallization H₂O / EtOH (1:4 ratio)Decreases dielectric constant, forcing zwitterion precipitation at pI.85–90%
Section 3: Troubleshooting Guide & FAQs

Q: Why is my product co-eluting with inorganic salts during ion-exchange chromatography? A: This occurs if the loading pH is too high or the resin capacity is exceeded. If the pH is above 2.5, the carboxylate groups on the 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid begin to deprotonate, reducing the net positive charge. This causes the target to slip through the resin alongside sodium or potassium salts. Action: Always ensure the loading solution is acidified to pH 1.5–2.0 and do not exceed 80% of the resin’s theoretical binding capacity (typically 1.9 meq/mL for Amberlite IR-120).

Q: I am experiencing severe yield loss during the final crystallization step. How can I optimize recovery? A: The spiro[3.3]heptane scaffold is highly polar, and its zwitterion retains significant aqueous solubility even at its isoelectric point. Action: Do not rely on purely aqueous crystallization. Utilize the solvent/anti-solvent system described in Protocol 2. By titrating in cold ethanol or acetone (up to 4-5 volumes), you drastically decrease the dielectric constant of the medium, which forces the highly polar zwitterion to precipitate.

Q: The NMR spectrum of my purified 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid shows persistent line broadening. Is my compound degrading? A: No, this is a common artifact for rigid, zwitterionic spirocycles and does not indicate degradation. Causality: Line broadening in D₂O is often caused by intermediate proton exchange rates of the ammonium group or the formation of dynamic zwitterionic networks in solution. Action: Add a micro-drop of NaOD or DCl to your NMR tube. This pushes the molecule fully into an anionic or cationic state, breaking the zwitterionic network and instantly sharpening the NMR signals.

Q: Can I use reverse-phase HPLC (RP-HPLC) for preparative scale-up instead of ion-exchange? A: It is not recommended for primary isolation. Because the compound is highly polar, it will elute in the void volume of standard C18 columns unless ion-pairing reagents (like TFA or heptafluorobutyric acid) are used. However, these reagents leave non-volatile salts that are incredibly difficult to remove from the final active pharmaceutical ingredient (API). Stick to cation-exchange for scalable, salt-free purification.

References
  • Title: A stereochemical journey around spirocyclic glutamic acid analogs Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes Source: Advanced Synthesis & Catalysis / ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid. This document is designed for researchers, analytical scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure accurate and reliable purity assessments of this unique non-proteinogenic amino acid.

Introduction: The Analytical Challenge

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a structurally complex molecule that presents several challenges for traditional reversed-phase HPLC analysis. Its key features include:

  • Zwitterionic Nature : The presence of both a primary amine (basic) and two carboxylic acid (acidic) groups means the molecule's net charge is highly dependent on the mobile phase pH. At its isoelectric point (pI), the molecule has no net charge, but it can exist as a cation at low pH or an anion at high pH. This variable ionization can lead to poor retention and distorted peak shapes on conventional C18 columns.[1][2]

  • High Polarity : The multiple polar functional groups make the analyte highly hydrophilic, resulting in minimal retention on non-polar stationary phases.

  • Lack of a Strong Chromophore : The molecule does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors challenging, especially for low-level impurities.[3][4]

  • Chirality : The carbon atom to which the amino group is attached is a chiral center, meaning enantiomeric purity is a critical quality attribute that may require specialized chiral stationary phases for resolution.[5][6]

dot graph "G01_Molecule_Structure" { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Define the structure using nodes and edges node_C_spiro [label="C", pos="0,0!"]; node_C2 [label="C", pos="-1.5,0.5!"]; node_C3 [label="C", pos="-1.5,-0.5!"]; node_C4 [label="C", pos="-0.5,-1.5!"]; node_C1 [label="C", pos="0.5,-1.5!"]; node_C5 [label="C", pos="1.5,-0.5!"]; node_C6 [label="C", pos="1.5,0.5!"]; node_C7 [label="C", pos="0.5,1.5!"]; node_C8 [label="C", pos="-0.5,1.5!"];

// Amine group node_N [label="H₂N", pos="-2.5,1!"];

// Carboxylic acid groups node_COOH1 [label="HOOC", pos="-2.5,0!"]; node_COOH2 [label="COOH", pos="2.5,1!"];

// Edges for the spiro rings node_C_spiro -- node_C2; node_C_spiro -- node_C3; node_C_spiro -- node_C6; node_C_spiro -- node_C7; node_C2 -- node_C8; node_C3 -- node_C4; node_C1 -- node_C5; node_C6 -- node_C5; node_C7 -- node_C8; node_C1 -- node_C4;

// Edges for the functional groups node_C2 -- node_N; node_C2 -- node_COOH1; node_C6 -- node_COOH2;

// Label label_node [label="2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid", pos="0,-2.5!", fontsize=12]; } } Caption: Chemical structure of the zwitterionic spirocyclic amino acid.

Part 1: Recommended Analytical Approaches & Method Selection

Given the analyte's properties, several HPLC modes are more suitable than standard reversed-phase chromatography. The choice of method depends on the available instrumentation and the specific goals of the analysis (e.g., achiral purity vs. enantiomeric purity).

Analytical ModePrincipleAdvantagesDisadvantagesBest For
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.[7]Excellent retention for polar and zwitterionic compounds.[7][8][9] Uses MS-friendly volatile mobile phases.[3][10]Can have longer column equilibration times. Retention can be sensitive to mobile phase composition and sample matrix.[8]Underivatized purity analysis, especially when coupled with MS, CAD, or ELSD.
Mixed-Mode Chromatography (MMC) Utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange).[11][12]Offers unique selectivity and tunable retention by adjusting mobile phase pH, ionic strength, and organic content.[11][12]Method development can be more complex due to multiple interacting variables.Separating the main compound from impurities with different charge states and polarities.[13][14]
Pre-column Derivatization with RP-HPLC The analyte's primary amine is reacted with a tagging agent (e.g., OPA, FMOC, PITC) to add a hydrophobic, UV-active, or fluorescent group.[4][15][16]Enables use of robust and common C18 columns. Greatly enhances detection sensitivity with UV or fluorescence detectors.[4][15][17]Derivatization adds an extra sample preparation step, which can be a source of variability.[3] Reagent stability and reaction byproducts can be a concern.[3]High-sensitivity analysis when universal detectors like MS, CAD, or ELSD are unavailable.
Chiral Chromatography Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.[18]Directly resolves enantiomers, allowing for accurate determination of enantiomeric excess.CSPs are often expensive and can have specific mobile phase requirements. Method development can be empirical.Quantifying the enantiomeric purity of the final compound or chiral intermediates.

Expert Recommendation: For general purity analysis without derivatization, HILIC is the most direct and powerful approach, especially when paired with a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[7][19][20][21] If these detectors are not available, Pre-column Derivatization followed by standard RP-HPLC with UV detection is the most practical alternative.[4][15]

dot graph "G02_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Method Development Strategy"; bgcolor="#FFFFFF"; penwidth=1;

} } } Caption: Logic flow for selecting an appropriate HPLC method.

Part 2: Detailed Experimental Protocol (HILIC-CAD/ELSD Method)

This section provides a robust starting point for method development using HILIC coupled with a universal detector.

1. Reagents and Materials

  • Acetonitrile (ACN), LC-MS grade

  • Water, 18.2 MΩ·cm (e.g., Milli-Q)

  • Ammonium formate or Ammonium acetate, LC-MS grade

  • Formic acid or Acetic acid, LC-MS grade

  • 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid reference standard and samples

  • Column: A HILIC column with a neutral, zwitterionic, or amide-based stationary phase is recommended. Examples include:

    • Waters ACQUITY UPLC BEH Amide

    • Agilent InfinityLab Poroshell 120 HILIC-Z[9]

    • Phenomenex bioZen Glycan[8]

2. Instrument and Conditions

ParameterRecommended Starting ConditionRationale
HPLC System UHPLC or HPLC capable of gradient elutionStandard analytical instrumentation.
Column HILIC Amide, 100 x 2.1 mm, 1.7 µmAmide phases provide excellent retention and peak shape for polar analytes.[7]
Mobile Phase A 10 mM Ammonium Formate in 90:10 ACN:Water, pH 3.0 (adjusted with Formic Acid)High organic content is necessary for retention in HILIC mode. The buffer salt is crucial for good peak shape.[3][10]
Mobile Phase B 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0 (adjusted with Formic Acid)The "strong" eluent in HILIC, with a higher water content to elute the analyte.
Gradient 0-1 min (95% A), 1-8 min (95% to 60% A), 8-9 min (60% to 95% A), 9-12 min (95% A)A shallow gradient is often required to separate closely related polar impurities. Re-equilibration is critical.[8]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall injection volumes are recommended to minimize peak distortion from the sample solvent.
Sample Diluent 90:10 ACN:WaterShould be as close to the initial mobile phase composition as possible to prevent peak splitting or broadening.
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)Universal detection for non-chromophoric compounds.[19][20][21][22][23]
CAD/ELSD Gas Nitrogen, pressure as per manufacturer's recommendationNebulization gas.
CAD/ELSD Temp. Evaporation Temperature: 40-50 °CMust be optimized to ensure complete mobile phase evaporation without losing the analyte.

3. Sample and Mobile Phase Preparation

  • Mobile Phase: Prepare stock solutions of the buffer. For Mobile Phase A, mix ACN, water, and buffer stock in the correct ratio and adjust the pH. Filter through a 0.22 µm filter.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of sample diluent (90:10 ACN:Water) to make a 1 mg/mL stock. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the working standard using the same diluent.

4. System Suitability Test (SST) To ensure the method is performing correctly (a self-validating system), perform five replicate injections of the working standard solution.

  • Tailing Factor: Should be ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • RSD of Retention Time: Should be ≤ 1.0%.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during method development and analysis in a question-and-answer format.

dot graph "G03_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: A logical flowchart for troubleshooting common HPLC issues.

Q1: My peak is tailing severely. What is the cause?

A1: Peak tailing in HILIC is often caused by secondary ionic interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

  • Solution 1 (Sample Solvent): Ensure your sample is dissolved in a solvent that is as weak or weaker than your initial mobile phase (i.e., high acetonitrile content). Injecting a sample in a high-aqueous diluent will cause significant peak distortion.

  • Solution 2 (Secondary Interactions): Your analyte is zwitterionic. Unwanted interactions with residual silanols on the silica backbone can cause tailing. Increasing the ionic strength of your mobile phase (e.g., from 10 mM to 20 mM ammonium formate) can help shield these sites and improve peak shape.[10] Adjusting the pH can also modulate these interactions.

Q2: I am seeing no retention; the peak elutes at the void volume. Why?

A2: This is the classic sign that the mobile phase is too "strong" for HILIC mode, meaning it has too much water content.

  • Solution 1 (Increase Organic Content): Increase the percentage of acetonitrile in your starting mobile phase. For highly polar compounds, you may need to start with as high as 95% ACN.[3]

  • Solution 2 (Ensure Equilibration): HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Ensure you are equilibrating the column with the initial mobile phase for at least 10-15 column volumes.[8]

Q3: My baseline is very noisy when using a CAD or ELSD.

A3: Baseline noise with aerosol-based detectors is almost always due to non-volatile components in the mobile phase.[22]

  • Solution 1 (Use Volatile Buffers): You must use volatile mobile phase additives. Buffers like sodium or potassium phosphate are non-volatile and will create a very high, noisy baseline. Stick to ammonium formate, ammonium acetate, formic acid, or acetic acid.[3][10]

  • Solution 2 (Check Solvent Purity): Ensure you are using high-purity, LC-MS grade solvents. Impurities in lower-grade solvents can be non-volatile and contribute to noise.

  • Solution 3 (Optimize Detector Settings): If the detector's evaporation temperature is too low, the mobile phase won't fully evaporate, leading to noise. Conversely, if it's too high, you may lose semi-volatile analytes. Optimize this temperature for the best signal-to-noise ratio.[24]

Q4: How can I separate the enantiomers of the compound?

A4: Enantiomeric separation requires a chiral stationary phase (CSP).

  • Solution: You will need to screen different types of CSPs. For amino acids, macrocyclic glycopeptide phases (like Teicoplanin or Ristocetin A-based columns) or Pirkle-type columns can be effective.[6][18] You may also need to derivatize the amino acid with a tag like FMOC or Boc to achieve separation on certain CSPs.[6][25] The mobile phase for chiral separations is often non-polar (e.g., hexane/ethanol) or polar organic, depending on the column.

Part 4: Frequently Asked Questions (FAQs)

Q: Why can't I just use a standard C18 column with a highly aqueous mobile phase? A: While this is an approach for some polar compounds ("aqueous normal phase"), it is often insufficient for zwitterionic amino acids. The dual ionic nature of the analyte can lead to complex interactions with the C18 surface and residual silanols, resulting in very poor peak shape and unreliable retention. HILIC or Mixed-Mode columns are specifically designed to handle such molecules effectively.[13][26]

Q: Is a mass spectrometer (MS) detector necessary for this analysis? A: An MS detector is not strictly necessary but is highly advantageous. It provides mass confirmation for the main peak and any impurities, which is invaluable for identification. However, for routine purity analysis where impurity identities are already known, a universal detector like CAD or ELSD is sufficient and often simpler to operate.[10][19][27]

Q: What are the likely process impurities I should be looking for? A: Without knowing the exact synthetic route, common impurities could include starting materials, reagents, diastereomers (if other chiral centers are present), or byproducts from side reactions. For spirocyclic compounds made via methods like double malonate alkylation followed by a Strecker reaction, potential impurities could include the precursor keto-ester or incompletely reacted intermediates.[5]

Q: My CAD/ELSD response is not linear. How do I quantify impurities? A: It is a known characteristic that the response from CAD and ELSD can be non-linear across a wide concentration range, often following a power function.[24] For accurate quantification of impurities, you should either:

  • Use a Power Function Fit: Calibrate using a regression model that fits the non-linear response (e.g., logarithmic or quadratic fit).

  • Relative Response Factors: If the impurities are structurally similar to the main compound, you can often assume they have a similar response factor (area percent ≈ weight percent). This is a key advantage of universal detectors over UV, where response factors can vary dramatically.[19] However, this assumption should be verified if high accuracy is required.

References

  • PubMed. (2002, May 17). Determination of zwitterionic and cationic surfactants by high-performance liquid chromatography with chemiluminescenscent nitrogen detection. Available from: [Link]

  • Wikipedia. Charged aerosol detector. Available from: [Link]

  • HPLC. Direct analysis of amino acids by HILIC–eSI-MS. Available from: [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available from: [Link]

  • SCIEX. Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. Available from: [Link]

  • Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available from: [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available from: [Link]

  • Western Sydney University. A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Available from: [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available from: [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available from: [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Available from: [Link]

  • LCGC International. (2025, November 27). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available from: [Link]

  • Agilent Technologies. Performance Characteristics of the Agilent 1290 Infinity Evaporative Light Scattering Detector. Available from: [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Acidic, Zwitterionic and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]

  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?. Available from: [Link]

  • Padua Research Archive. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological. Available from: [Link]

  • Shimadzu (Europe). Analytical Methods for Amino Acids. Available from: [Link]

  • ACS Publications. (2011, March 28). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Available from: [Link]

  • MDPI. (2022, August 28). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available from: [Link]

  • China/Asia On Demand (CAOD). Simultaneous determination of 20 amino acids by core-shell ODS column HPLC with evaporative light-scattering detection. Available from: [Link]

  • Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions. Available from: [Link]

  • PubMed. (2017, April 15). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. Available from: [Link]

  • Longdom Publishing. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC c. Available from: [Link]

  • Hawach Scientific. (2024, September 13). Determination of 17 Amino Acids by HPLC-UV Pre-column Derivatization. Available from: [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. A stereochemical journey around spirocyclic glutamic acid analogs. Available from: [Link]

  • Scilit. Chiral HPLC Separation of Protected Amino Acids. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • PubChem. Spiro[3.3]heptane-2,6-dicarboxylic acid. Available from: [Link]

  • Wikipedia. Spiroheptane. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Glutamic Acid Bioisosteres: The Case for Conformational Restriction with 2-Aminospiro[3.3]heptane-2,6-dicarboxylic Acid

Introduction: The Challenge of Selectivity in Glutamatergic Neurotransmission In the intricate landscape of central nervous system (CNS) signaling, (S)-glutamic acid stands as the principal excitatory neurotransmitter, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Selectivity in Glutamatergic Neurotransmission

In the intricate landscape of central nervous system (CNS) signaling, (S)-glutamic acid stands as the principal excitatory neurotransmitter, essential for cognitive functions like learning and memory.[1][2][3] Its ubiquity, however, presents a significant challenge in drug development. Glutamic acid is a highly flexible molecule that activates a broad spectrum of glutamate receptors, including ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) subtypes.[3][4] This lack of selectivity means that directly targeting the endogenous ligand's pathways can lead to a wide array of off-target effects.

Medicinal chemistry employs the strategy of bioisosterism—the replacement of a molecular fragment with another that retains similar physicochemical properties—to refine a lead compound's pharmacological profile.[5][6][7] A key application of this principle in neuroscience is the design of conformationally restricted analogs of native neurotransmitters. By "locking" the molecule into a specific three-dimensional shape, it is possible to achieve selective interaction with a single receptor subtype. This guide provides a comparative analysis of the flexible neurotransmitter, glutamic acid, and a rigid bioisostere, 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid, exploring how conformational constraint can unlock therapeutic potential.

From Flexible Ligand to Rigid Probe: A Structural Comparison

The fundamental difference between glutamic acid and 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid lies in their structural freedom. Glutamic acid's open-chain structure allows for free rotation around its single bonds, enabling it to adopt numerous conformations. In contrast, the spiro[3.3]heptane scaffold introduces significant rigidity, fixing the spatial relationship between the crucial pharmacophoric elements: the α-amino group and the two carboxylic acid moieties.[8][9]

This rigidity is by design. The spiro[3.3]heptane core, a three-dimensional and sp³-rich alternative to flat aromatic rings, serves as a rigid framework.[10] Synthesizing a library of such analogs, where the amino and carboxyl groups are placed at different positions on the scaffold, allows researchers to systematically probe the specific topologies of various glutamate receptor binding pockets.[8][11]

Figure 1: Conceptual diagram illustrating how a flexible ligand like glutamic acid can bind to multiple receptor subtypes, while a rigid bioisostere like 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid is designed to fit a specific receptor topology, thereby achieving selectivity.

Table 1: Physicochemical Properties Comparison
PropertyL-Glutamic Acid2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid
2D Structure L-Glutamic Acid StructureSpiro[3.3]heptane-2,6-dicarboxylic acid Structure
Molecular Formula C₅H₉NO₄C₉H₁₃NO₄
Molecular Weight 147.13 g/mol 200.21 g/mol (for the amino-substituted version)
Conformational Flexibility HighHighly Restricted
Rationale for Use Endogenous neurotransmitter, non-selective agonistConformationally restricted bioisostere designed for receptor subtype selectivity

Pharmacological Profile: The Quest for Subtype Selectivity

Glutamic acid's role as the primary excitatory neurotransmitter means it acts as an agonist across the entire family of glutamate receptors.[2][12] This promiscuity is a major hurdle for therapeutic intervention.

The central hypothesis behind creating rigid analogs like 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid is that different glutamate receptor subtypes possess binding pockets that favor distinct conformations of glutamic acid.[8] By synthesizing a molecule "pre-set" in a specific conformation, it is possible to achieve potent and selective activation or inhibition of a single receptor subtype.

While detailed public pharmacological data for 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid itself is limited, the principle has been validated by other constrained glutamate analogs. For instance, the compound (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was designed as a conformationally constrained analog of glutamate and was found to be a highly potent and selective agonist for group 2 metabotropic glutamate receptors (mGluR2/3).[13][14] This molecule demonstrated anxiolytic and anticonvulsant properties in preclinical models, showcasing the power of this approach.[13] The spiro[3.3]heptane series represents a systematic effort to explore a wider range of fixed conformations to identify ligands for other receptor subtypes.[9][11]

Table 2: Comparative Receptor Activity Profile
CompoundReceptor Target(s)ActivitySelectivity
L-Glutamic Acid All iGluRs (NMDA, AMPA, Kainate) & mGluRsAgonistNone
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid Specific Glutamate Receptor Subtype(s)Designed as a selective Agonist or AntagonistHigh (Hypothesized)
LY354740 (Reference Compound) Group II mGluRs (mGluR2/3)Potent AgonistHigh

Experimental Methodologies: Synthesis and Pharmacological Evaluation

The successful application of bioisosterism relies on robust synthetic chemistry and precise pharmacological characterization.

Synthesis of Spiro[3.3]heptane Analogs

The synthesis of conformationally restricted amino acids based on the spiro[3.3]heptane skeleton is a multi-step process. While various routes exist, a general approach involves the construction of the core spirocyclic structure followed by the introduction of the required functional groups (amino and carboxyl) with precise stereochemical control.[8][9][15] Researchers have developed methods to create libraries of these isomers to systematically map receptor binding requirements.[11]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

A fundamental experiment to determine a compound's affinity for a specific receptor is the radioligand binding assay. This protocol measures how effectively the test compound (the "competitor," e.g., 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid) displaces a known radioactive ligand that binds to the target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific glutamate receptor subtype.

Materials:

  • Cell membranes expressing the target human glutamate receptor subtype.

  • Radioligand (e.g., [³H]glutamate or a subtype-selective radiolabeled antagonist).

  • Test compound (2-aminospiro[3.3]heptane-2,6-dicarboxylic acid) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., unlabeled glutamic acid).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Step-by-Step Protocol:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute them in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer.

  • Addition of Compounds:

    • Add the test compound in a range of concentrations (e.g., from 1 nM to 100 µM) to the respective wells.

    • Add the non-specific binding control (e.g., 1 mM glutamic acid) to designated wells.

    • Add buffer only to the "total binding" wells.

  • Addition of Radioligand: Add the radioligand at a concentration near its dissociation constant (Kₔ) to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

G A Prepare Reagents (Membranes, Buffers, Ligands) B Add Test Compound dilutions to 96-well plate A->B C Add Radioligand to all wells B->C D Incubate to reach equilibrium C->D E Filter via Cell Harvester (Separate bound from unbound) D->E F Wash filters to remove non-specific signal E->F G Quantify radioactivity with Scintillation Counter F->G H Analyze Data: Calculate IC50 and Ki G->H

Figure 2: Standard workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Conclusion and Future Outlook

The comparison between the flexible, non-selective neurotransmitter glutamic acid and its rigid bioisostere, 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid, highlights a core principle of modern drug design: the pursuit of selectivity through conformational control. While glutamic acid serves its physiological role perfectly, its lack of receptor specificity makes it a poor therapeutic agent. By employing rigid scaffolds like spiro[3.3]heptane, medicinal chemists can design molecules that mimic a single, receptor-specific conformation of glutamic acid. This approach holds immense promise for developing novel therapeutics for neurological and psychiatric disorders with greater efficacy and fewer side effects. The continued exploration of such conformationally restricted analogs will be crucial for dissecting the complex pharmacology of the glutamatergic system and unlocking new avenues for treating CNS diseases.

References

  • Bioisosterism - Drug Design Org. (n.d.). Retrieved from [Link]

  • Chernykh, A. A., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4, 10894-10902. Retrieved from [Link]

  • Das, S., & Lahiri, S. (2014). Glutamic acid as anticancer agent: An overview. Journal of Cancer Research and Therapeutics, 10(4), 830-834. Retrieved from [Link]

  • Johns Hopkins Medicine. (2025, March 28). Brain Channels 'Stopped in Time' Reveal Chemical Flow That Enables Learning and Thinking. Retrieved from [Link]

  • Kortagere, S. (2024, July 17). What is the mechanism of Glutamic Acid? Patsnap Synapse. Retrieved from [Link]

  • Kozikowski, A. P., et al. (1998). Synthesis and metabotropic glutamate receptor activity of a 2-aminobicyclo[3.2.0]heptane-2,5-dicarboxylic acid, a molecule possessing an extended glutamate conformation. Bioorganic & Medicinal Chemistry Letters, 8(8), 925-930. Retrieved from [Link]

  • Madsen, U., et al. (2002). Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology. Journal of Medicinal Chemistry, 45(1), 229-242. Retrieved from [Link]

  • Madsen, U., et al. (2002). Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology. PubMed. Retrieved from [Link]

  • Miel-let, V. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025, August 7). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. ResearchGate. Retrieved from [Link]

  • Priyanka L. Gaikwad, et al. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. PharmaTutor. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. Retrieved from [Link]

  • Radchenko, D. S., et al. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 12, 1851-1859. Retrieved from [Link]

  • Reeder, M. R., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters, 24(18), 3369-3373. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Retrieved from [Link]

  • Rosenthal, M. (2018). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Frontiers in Neuroscience, 12, 659. Retrieved from [Link]

  • Shim, G., et al. (2006). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. Journal of Biological Chemistry, 281(32), 23004-23012. Retrieved from [Link]

  • Stepanov, A. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Retrieved from [Link]

  • Wright, R. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-537. Retrieved from [Link]

  • Wright, R. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537. Retrieved from [Link]

  • Zavgorodnii, O., et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • Wikidoc. (2010, December 8). Glutamic acid. Retrieved from [Link]

Sources

Comparative

Structural comparison of spiro[3.3]heptane and bicyclo[1.1.1]pentane amino acids

An in-depth technical analysis comparing the structural, physicochemical, and synthetic properties of spiro[3.3]heptane and bicyclo[1.1.1]pentane (BCP) amino acids. Introduction: The "Escape from Flatland" Paradigm In mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the structural, physicochemical, and synthetic properties of spiro[3.3]heptane and bicyclo[1.1.1]pentane (BCP) amino acids.

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery and peptidomimetic design, the overreliance on flat, sp2-hybridized aromatic rings (such as benzene and tryptophan side chains) frequently leads to compounds with poor aqueous solubility, high non-specific protein binding, and susceptibility to cytochrome P450 (CYP450) mediated metabolism[1]. To circumvent these liabilities, medicinal chemists have embraced the "Escape from Flatland" strategy, replacing planar aromatics with rigid, three-dimensional, sp3-rich bioisosteres[2].

Among the most successful of these saturated scaffolds are bicyclo[1.1.1]pentane (BCP) and the emerging spiro[3.3]heptane [3]. When these motifs are incorporated into unnatural amino acids, they provide researchers with powerful tools to modulate the lipophilicity, isoelectric point (pI), and proteolytic stability of therapeutic peptides and small molecules[4],[5].

Bioisosteres Benzene Benzene Ring (Planar, Low Fsp3) BCP Bicyclo[1.1.1]pentane (Collinear, 180°) Benzene->BCP Escape from Flatland Spiro Spiro[3.3]heptane (Non-collinear, ~130°) Benzene->Spiro Escape from Flatland Para para-Substituted Mimic (High Affinity) BCP->Para Spiro->Para Meta meta/mono-Substituted Mimic (High Affinity) Spiro->Meta Prop Improved Pharmacokinetics (↑ Solubility, ↓ CYP450 Met.) Para->Prop Meta->Prop

Logical mapping of benzene bioisosteric replacement using 3D sp3-rich scaffolds.

Structural Geometry and Bioisosteric Rationale

The fundamental difference between BCP and spiro[3.3]heptane lies in their spatial geometry, specifically their exit vectors (the angle at which substituents project from the core scaffold).

  • Bicyclo[1.1.1]pentane (BCP): BCP features a highly symmetrical, rigid structure with strictly collinear exit vectors (180°)[2]. The distance between the bridgehead carbons closely matches the distance between para-substituents in a benzene ring. This allows BCP amino acids to perfectly mimic para-substituted aromatic residues (like tyrosine or para-fluorophenylalanine), preserving critical spatial interactions within receptor pockets while eliminating the hydrophobic penalty of a flat π-cloud[1],[2].

  • Spiro[3.3]heptane: Unlike BCP, the spiro[3.3]heptane core possesses non-collinear exit vectors, with angles typically measuring between 129° and 130° depending on the specific substitution pattern[3]. This unique geometry grants it superior versatility, allowing spiro[3.3]heptane to act as a bioisostere for mono-, meta-, and para-substituted benzene rings[6].

Quantitative Physicochemical Comparison

The structural differences between these two scaffolds translate directly into distinct physicochemical profiles when integrated into amino acid derivatives or drug molecules.

PropertyBicyclo[1.1.1]pentane (BCP)Spiro[3.3]heptane
Exit Vector Geometry Collinear (180°)[2]Non-collinear (~129–130°)[3]
Benzene Mimicry Target para-substituted[2]mono-, meta-, and para-substituted[6]
Lipophilicity Impact Drastic reduction (↓ logP)[2]Moderate reduction (e.g., ~0.8 clogP drop)[6]
Aqueous Solubility Highly increased (up to 15x)[2]Maintained or slightly increased[6]
Metabolic Stability Resistant to CYP450 oxidation[1]Blocks aromatic oxidation pathways[2]
Amino Acid pI Shift Comparable to aliphatic AAsLowered vs. cycloalkane AAs[4]
Key Synthetic Precursor [1.1.1]Propellane[5]Spirocyclic Ketones/Diesters[4]

Experimental Methodologies & Synthetic Workflows

Synthesizing highly strained 3D amino acids requires specialized methodologies. Below are the field-validated protocols for generating α-amino acids from both scaffolds.

Synthesis StartBCP 1,1-dibromo-2,2-bis (chloromethyl)cyclopropane Propellane [1.1.1]Propellane Intermediate (via MeLi cyclization) StartBCP->Propellane Halogen-Metal Exchange BCPAmino BCP α-Amino Acid (via Strecker & Chiral Aux.) Propellane->BCPAmino Radical Addition + Strecker StartSpiro Spiro[3.3]heptan-2-one (Commercially Available) Hydantoin Hydantoin Intermediate (via KCN / (NH4)2CO3) StartSpiro->Hydantoin Bucherer-Bergs Reaction SpiroAmino Spiro[3.3]heptane α-Amino Acid (via Alkaline Hydrolysis) Hydantoin->SpiroAmino Harsh Cleavage (150 °C)

Parallel synthetic workflows for BCP and spiro[3.3]heptane amino acid derivatives.

Protocol 1: Synthesis of Spiro[3.3]heptane α-Amino Acids via Bucherer-Bergs[4]
  • Step 1: Hydantoin Formation. React spiro[3.3]heptan-2-one with KCN (1.5 eq) and (NH4)2CO3 (3.0 eq) in 50% aqueous ethanol at 60 °C for 24 hours.

    • Causality: (NH4)2CO3 acts as a dual-purpose reagent, providing both the ammonia necessary for imine formation and the CO2 required for cyclization. The spirocyclic steric hindrance necessitates extended heating.

    • Self-Validation: Monitor the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of hydantoin imide bands (~1770 and 1730 cm⁻¹) via FT-IR.

  • Step 2: Alkaline Cleavage. Suspend the purified hydantoin in 3M aqueous NaOH and heat to 150 °C in a sealed pressure vessel for 48 hours.

    • Causality: The rigid spiro[3.3]heptane core heavily shields the hydantoin carbonyls. Standard hydrolysis conditions fail; high-pressure alkaline conditions are required to force the nucleophilic attack and ring-opening.

    • Self-Validation: LC-MS analysis should confirm the mass shift corresponding to the loss of CO2 and NH3.

  • Step 3: Isoelectric Precipitation. Cool the mixture and meticulously adjust the pH to the specific isoelectric point (pI) of the target amino acid using 2M HCl.

    • Causality: Spiro[3.3]heptane amino acids exhibit lowered pI values compared to standard aliphatic amino acids[4]. Precise pH titration ensures the molecule exists predominantly in its zwitterionic form, minimizing solubility and maximizing precipitation yield.

Protocol 2: Synthesis of BCP Amino Acids via[1.1.1]Propellane[5]
  • Step 1: Propellane Generation. Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium (MeLi) at -78 °C in diethyl ether.

    • Causality: MeLi initiates a rapid halogen-metal exchange at the dibromide, followed by an intramolecular nucleophilic displacement of the chlorides. This cascade efficiently constructs the highly strained central C-C bond of the [1.1.1]propellane.

    • Self-Validation: ¹H NMR of the ether solution should show a distinct sharp singlet at ~1.8 ppm, confirming propellane formation.

  • Step 2: Asymmetric Strecker Synthesis. React the propellane-derived ketone intermediate with (R)-phenylglycinol and TMSCN in the presence of a Lewis acid catalyst.

    • Causality: The bulky (R)-phenylglycinol chiral auxiliary sterically blocks one face of the intermediate imine. This forces the incoming cyanide nucleophile to attack from the less hindered face, establishing the desired stereocenter with high enantiomeric excess.

    • Self-Validation: Chiral HPLC analysis of the intermediate aminonitrile must show an enantiomeric ratio (e.r.) of >95:5 before proceeding to hydrolysis.

  • Step 3: Auxiliary Cleavage and Hydrolysis. Treat the aminonitrile with Pb(OAc)4 to oxidatively cleave the chiral auxiliary, followed by acidic hydrolysis (6M HCl, reflux) of the nitrile to the carboxylic acid.

    • Causality: Oxidative cleavage selectively removes the phenylglycinol moiety without racemizing the newly formed α-stereocenter. Subsequent acidic hydrolysis converts the nitrile to the final amino acid.

Pharmacological Applications

Antimicrobial Peptides (AMPs): Incorporating BCP amino acids into linear and cyclic hexapeptides significantly enhances their membrane-disruptive properties against Gram-negative bacteria[5]. The rigid BCP core provides the necessary lipophilicity to insert into bacterial lipid bilayers while completely avoiding the proteolytic degradation and non-specific mammalian protein binding typical of natural aromatic residues like tryptophan[5].

Small Molecule Therapeutics: Spiro[3.3]heptane has proven to be an exceptional bioisostere in small molecule drug design. When the para-substituted benzene ring in the FDA-approved anesthetic Benzocaine was replaced with a spiro[3.3]heptane scaffold, the resulting analog demonstrated a significant increase in the coverage of analgesia time compared to the parent drug[7]. Similarly, replacing the meta-benzene ring in the anticancer drug Sonidegib with spiro[3.3]heptane reduced the compound's lipophilicity (clogP drop of ~0.8) while maintaining its potent biological activity[6],[3].

References

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks, ChemRxiv.
  • Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation, ResearchGate.
  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides, ResearchGate.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research, BLDpharm.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere, ResearchGate.
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene, NIH.
  • The activity of Benzocaine benzene ring bioisosteres, Mykhailiuk Research Site.
  • Spiro[3.3]heptane as Benzene Bioisostere, Scribd.

Sources

Validation

Pharmacokinetic differences between spirocyclic and linear amino acid derivatives

Pharmacokinetic Differences Between Spirocyclic and Linear Amino Acid Derivatives: A Comparative Guide As drug discovery programs increasingly seek to "escape from flatland," the strategic replacement of planar or linear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Differences Between Spirocyclic and Linear Amino Acid Derivatives: A Comparative Guide

As drug discovery programs increasingly seek to "escape from flatland," the strategic replacement of planar or linear amino acid derivatives and saturated amines with spirocyclic bioisosteres has emerged as a transformative tactic. Spirocycles—structures where two rings are linked by a single common carbon atom—introduce a distinct three-dimensional (3D) geometry that fundamentally alters a molecule's physicochemical and pharmacokinetic (PK) profile[1].

This guide provides an objective, data-driven comparison of the pharmacokinetic differences between spirocyclic and linear/planar derivatives, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for evaluating them.

The Structural Paradigm: Flatland vs. 3D Architecture

Linear peptides and planar saturated amines (e.g., piperidine, piperazine, morpholine) have historically dominated medicinal chemistry due to their synthetic accessibility. However, their conformational flexibility and planar nature often lead to suboptimal PK properties, including poor aqueous solubility, high lipophilicity, and susceptibility to rapid metabolic degradation[2].

By contrast, spirocyclic scaffolds possess a higher fraction of sp3-hybridized carbons ( Fsp3​ ). The transition from a linear/planar geometry to a rigid, 3D spirocyclic architecture restricts conformational flexibility, effectively locking the molecule into an optimal binding conformation while burying polar surface areas or exposing them favorably to the solvent[3].

BioisostericReplacement Linear Linear / Planar Amines (Low Fsp3, High Flexibility) Challenge PK Challenges: Rapid CYP450 Metabolism Poor Solubility Linear->Challenge Spiro Spirocyclic Bioisosteres (High Fsp3, Rigid 3D) Challenge->Spiro Scaffold Hopping Benefit PK Improvements: Steric Shielding Crystal Packing Disruption Spiro->Benefit Outcome Enhanced Clinical Translation (Higher Efficacy, Lower Toxicity) Benefit->Outcome

Fig 1. Logical workflow of spirocyclic scaffold hopping to overcome PK liabilities.

Comparative Pharmacokinetic Profiling

The integration of spirocyclic elements directly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Below is a comparative synthesis of the primary PK differences.

A. Metabolic Stability (Intrinsic Clearance)

Linear amines often present exposed, easily oxidizable α -carbon sites, making them prime targets for Cytochrome P450 (CYP450) enzymes. Spirocyclic derivatives introduce significant steric hindrance around these reactive sites. The quaternary spiro-carbon blocks access to metabolic enzymes, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life[4].

B. Aqueous Solubility

Planar molecules tend to stack efficiently in crystal lattices, leading to high melting points and poor aqueous solubility. The orthogonal ring arrangement in spirocycles disrupts this π−π stacking and crystal lattice packing. Consequently, spirocyclic bioisosteres generally exhibit highly improved thermodynamic solubility compared to their linear counterparts[5].

C. Lipophilicity and Membrane Permeability

Spirocyclic scaffolds inherently lower the lipophilicity (LogP/LogD) of a molecule while maintaining its basicity. For example, replacing a piperidine ring with a 2-azaspiro[3.3]heptane lowers the LogD, which improves the balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeation)[6].

Quantitative Data Summary

The following table summarizes typical experimental ranges observed when replacing standard linear/planar amines with spirocyclic bioisosteres (e.g., piperidine vs. 2-azaspiro[3.3]heptane)[6][7].

Pharmacokinetic ParameterLinear/Planar Derivatives (e.g., Piperidine)Spirocyclic Derivatives (e.g., Azaspiro[3.3]heptane)Mechanistic Causality
Fraction of sp3 ( Fsp3​ ) Low to Moderate (< 0.4)High (> 0.5)Introduction of quaternary spiro-carbons[3].
Aqueous Solubility ( μ g/mL) Low (Often < 50 μ g/mL)High (Often > 200 μ g/mL)Disruption of crystal lattice packing[5].
Metabolic Stability ( CLint​ ) High Clearance (> 50 μ L/min/mg)Low Clearance (< 15 μ L/min/mg)Steric shielding of α -carbons from CYP450 oxidation[4].
Lipophilicity (LogD at pH 7.4) Higher (More lipophilic)Lower (Reduced by ~0.5 to 1.0 log units)Increased 3D volume reduces desolvation energy penalties[6].
Membrane Permeability Variable (often limited by exposed polar groups)ImprovedRigid conformation masks polar amides via intramolecular H-bonding[8].
Experimental Methodologies for PK Validation

To objectively compare these derivatives, researchers must employ robust, self-validating assays. Below are the standardized protocols for evaluating the PK differences between linear and spirocyclic derivatives.

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance Assay)

This assay determines the susceptibility of the derivative to Phase I metabolism by liver microsomes.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 0.1 M Potassium Phosphate buffer (pH 7.4), Test compounds, Verapamil (positive control). Procedure:

  • Preparation: Dilute test compounds (linear vs. spirocyclic) to a final concentration of 1 μ M in the phosphate buffer containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot.

  • Quenching: Immediately quench the extracted aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate CLint​

    (k×V)/microsomal protein concentration .

MicrosomalAssay Prep 1. Compound + HLM (Pre-incubate at 37°C) Initiate 2. Add NADPH (Initiate CYP450) Prep->Initiate Sample 3. Time-course Sampling (0, 5, 15, 30, 60 min) Initiate->Sample Quench 4. Quench in Cold ACN (+ Internal Standard) Sample->Quench Analyze 5. LC-MS/MS Analysis (Quantify Parent Drug) Quench->Analyze Calc 6. Calculate CL_int (Compare Linear vs Spiro) Analyze->Calc

Fig 2. Step-by-step workflow for the in vitro microsomal clearance assay.

Protocol 2: Shake-Flask LogD Determination (pH 7.4)

Lipophilicity directly dictates a compound's solubility and permeability. The shake-flask method is the gold standard for determining the distribution coefficient (LogD)[5].

Materials: 1-Octanol (saturated with buffer), 0.1 M Phosphate-buffered saline (PBS, pH 7.4, saturated with octanol). Procedure:

  • Solvent Preparation: Mutually saturate 1-octanol and PBS by stirring them together vigorously for 24 hours, then allow phase separation.

  • Sample Dissolution: Dissolve the test compound (linear or spirocyclic) in the octanol phase to a concentration of 1 mM.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 1 mL each) of the compound-spiked octanol and the PBS.

  • Agitation: Shake the vials mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculation: LogD7.4​=log10​([Concentration in Octanol]/[Concentration in PBS]) .

Protocol 3: Thermodynamic Aqueous Solubility

Procedure:

  • Add excess solid test compound (linear vs. spirocyclic) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Stir the suspension at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Filter the suspension through a 0.22 μ m PTFE syringe filter to remove undissolved solid.

  • Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV against a known calibration curve.

Conclusion

The transition from linear amino acid derivatives and planar amines to spirocyclic bioisosteres represents a highly effective strategy in modern drug design. By leveraging the inherent 3D geometry of spirocycles, researchers can systematically overcome the pharmacokinetic liabilities of flat molecules. The experimental data consistently demonstrates that spirocyclic derivatives offer superior aqueous solubility, enhanced metabolic stability against CYP450 enzymes, and optimized lipophilicity profiles, ultimately leading to higher success rates in clinical translation.

References
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes . RSC Publishing. Available at:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PMC - NIH. Available at:[Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome . PMC - NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that integrating novel building blocks into your drug discovery pipeline requires more than just synthetic expertise; it demands rigorous, field-proven safety and logistica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that integrating novel building blocks into your drug discovery pipeline requires more than just synthetic expertise; it demands rigorous, field-proven safety and logistical protocols. 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid (CAS: 1138480-96-2) is a highly valuable spirocyclic scaffold, increasingly utilized as a non-collinear, saturated benzene bioisostere to improve the metabolic stability of pharmaceutical candidates[1][2].

However, its unique zwitterionic and dicarboxylic structural properties require specific operational controls. Below is the comprehensive, step-by-step guide to the safe handling, spill management, and proper disposal of this compound, designed to ensure both laboratory safety and strict environmental compliance.

E-E-A-T Safety Profiling & Mechanistic Causality

To handle chemicals safely, we must understand the causality behind their hazards. 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid presents three primary occupational hazards:

  • Respiratory Irritation (H335): Supplied as a finely milled solid powder, this compound is highly susceptible to aerosolization[3]. Causality: The rigid spirocyclic framework and dual carboxylic acid moieties can mechanically and chemically interact with mucosal membranes in the respiratory tract[4]. Operational Insight: All weighing and transfer operations must be conducted strictly within a certified chemical fume hood to prevent inhalation.

  • Skin and Eye Irritation (H315, H319): The compound acts as a localized irritant[4][5]. Causality: The acidic nature of the dicarboxylic acid groups lowers the local pH upon contact with physiological moisture (sweat or tears), driving protein denaturation and irritation. Operational Insight: Nitrile gloves, safety goggles, and a standard lab coat are non-negotiable baseline PPE[5].

Quantitative Data & Hazard Classification

Property / HazardValue / ClassificationOperational Implication
Chemical Formula C₉H₁₃NO₄[3]Requires complete combustion to prevent NOₓ emissions.
Molecular Weight 199.21 g/mol [3]Used for stoichiometric calculations during neutralization.
Physical State Solid (Powder)[3]High risk of aerosolization; requires draft-free handling.
Skin Irritation Category 2 (H315)[4]Mandates chemically compatible nitrile gloves.
Eye Irritation Category 2A (H319)[4]Mandates safety goggles; face shield for bulk transfers.
Respiratory Risk Category 3 (H335)[4]Must be handled inside a certified chemical fume hood.

Operational Workflows: Step-by-Step Methodologies

Protocol A: Routine Waste Disposal (Self-Validating System)

Do not flush this compound down the sink. Although natural amino acids are generally biodegradable, synthetic spirocyclic scaffolds resist standard wastewater bioremediation and can act as persistent environmental contaminants[6].

  • Segregation: Separate waste into solid (powder/residue) and liquid (reaction mixtures) streams.

  • Containment: Place solid waste (including contaminated Kimwipes and weighing boats) into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE prevents moisture ingress, which could otherwise cause the dicarboxylic acid to clump or react with incompatible materials.

  • Validation Check: Visually inspect the container seal and ensure the exterior is wiped down with a damp cloth to remove any fugitive dust.

  • Labeling: Label clearly as "Hazardous Waste: Non-natural Amino Acid Derivative (Irritant)".

  • EHS Transfer & Incineration: Transfer to your Environmental Health and Safety (EHS) department. Causality: High-temperature incineration at a licensed facility is required to fully oxidize the robust spiro[3.3]heptane carbon framework and safely scrub the nitrogenous byproducts, preventing NOₓ emissions[6].

Protocol B: Accidental Spill Clean-up Protocol

In the event of a benchtop or floor spill, follow this self-validating decontamination protocol:

  • Isolate & Ventilate: Immediately restrict access to the spill area. Ensure the room's HVAC or local exhaust ventilation is operating to mitigate the inhalation risk of fine spirocyclic dust.

  • PPE Donning: Equip heavy-duty nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if the spill is outside a fume hood[7].

  • Containment & Wet-Wiping: Do not dry sweep.Causality: Dry sweeping aerosolizes the powder, exacerbating the H335 inhalation hazard. Instead, cover the spill with damp paper towels to suppress dust, then carefully wipe up the bulk material.

  • Chemical Decontamination: Wash the affected surface with a mild 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate solution[7]. Causality: The mildly basic solution deprotonates the dicarboxylic acid moieties, converting the residual compound into a highly water-soluble sodium salt. This ensures complete chemical removal from the surface.

  • System Validation: Swab the decontaminated area with pH paper. Causality: A neutral pH (after a final wipe with distilled water) self-validates that both the acidic compound and the alkaline decontamination wash have been completely removed.

  • Manifesting: Dispose of all cleanup materials as solid hazardous waste according to Protocol A[6].

Mandatory Visualization: Waste Management Pathway

G Start Waste Generation 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid SolidWaste Solid Waste (Powder/Residue) Start->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic) Start->LiquidWaste SolidContainer Seal in Hazardous Waste Container (HDPE) SolidWaste->SolidContainer LiquidContainer Segregate by Solvent (Halogenated vs Non-Halogenated) LiquidWaste->LiquidContainer EHS EHS Collection & Manifesting SolidContainer->EHS LiquidContainer->EHS Incineration High-Temp Incineration (Licensed Facility) EHS->Incineration

Figure 1: Comprehensive waste management and disposal pathway for spirocyclic amino acids.

References

  • Carl ROTH. "Safety Data Sheet: Amino acid". carlroth.com. [Link]

  • Agilent Technologies. "Amino Acid Standard - SAFETY DATA SHEET". agilent.com. [Link]

  • PubMed (NIH). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere". pubmed.ncbi.nlm.nih.gov. [Link]

  • ChemRxiv. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere". chemrxiv.org. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.